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  • Product: 2-Amino-2-cyclohexylethan-1-ol hydrochloride
  • CAS: 1354951-41-9

Core Science & Biosynthesis

Foundational

2-Amino-2-cyclohexylethan-1-ol hydrochloride CAS number and synonyms

Core Identity, Synthesis, and Applications in Asymmetric Drug Discovery Executive Summary 2-Amino-2-cyclohexylethan-1-ol hydrochloride (often referred to as Cyclohexylglycinol HCl ) is a critical chiral building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity, Synthesis, and Applications in Asymmetric Drug Discovery

Executive Summary

2-Amino-2-cyclohexylethan-1-ol hydrochloride (often referred to as Cyclohexylglycinol HCl ) is a critical chiral building block in modern medicinal chemistry. Structurally derived from the reduction of cyclohexylglycine or the hydrogenation of phenylglycinol, this compound serves as a robust scaffold for the synthesis of peptidomimetics, chiral auxiliaries, and bioactive pharmaceutical ingredients (APIs).

Its steric bulk, provided by the cyclohexyl group, combined with the vicinal amino-alcohol functionality, makes it an exceptional directing group for asymmetric induction. This guide details its physicochemical profile, validated synthetic protocols, and strategic applications in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature and Identifiers

Precise identification is crucial due to the existence of enantiomers and related structural isomers (e.g., 2-aminocyclohexanol, which is a ring isomer).

ParameterDetail
Common Name 2-Amino-2-cyclohexylethan-1-ol hydrochloride
Synonyms Cyclohexylglycinol HCl;

-Amino-cyclohexaneethanol HCl; H-Chg-ol·HCl
IUPAC Name 2-Amino-2-cyclohexylethan-1-ol hydrochloride
Molecular Formula C

H

NO[1] · HCl
Molecular Weight 179.69 g/mol (Salt); 143.23 g/mol (Free Base)
CAS Number (S-Isomer) 845555-46-6 (Specific for HCl salt)
CAS Number (R-Isomer) 85711-14-4 (Specific for HCl salt)
CAS Number (Unspecified) 1354951-41-9
SMILES (Free Base) NC(CO)C1CCCCC1
Physical Properties[2][6]
  • Appearance: White to off-white crystalline solid.

  • Solubility: Highly soluble in water, methanol, and ethanol; sparingly soluble in non-polar solvents (hexane, diethyl ether).

  • Hygroscopicity: The hydrochloride salt is hygroscopic and should be stored under desiccant.

  • Chirality: Available as (S)- and (R)-enantiomers.[2] The (S)-enantiomer is frequently derived from L-phenylglycine.

Synthetic Pathways & Production

The synthesis of 2-Amino-2-cyclohexylethan-1-ol hydrochloride typically follows two primary routes: the Reduction Route (from amino acids) or the Hydrogenation Route (from aromatic analogs).

Pathway Visualization

The following diagram illustrates the two primary manufacturing workflows.

SynthesisPathways cluster_legend Process Key Phenylglycine L-Phenylglycine (Starting Material) Phenylglycinol L-Phenylglycinol (Intermediate) Phenylglycine->Phenylglycinol Reduction (LiAlH4 or NaBH4/I2) Cyclohexylglycine L-Cyclohexylglycine Phenylglycine->Cyclohexylglycine Hydrogenation Target L-Cyclohexylglycinol HCl (Target Product) Phenylglycinol->Target Catalytic Hydrogenation (Rh/C, H2, HCl) Cyclohexylglycine->Target Reduction (BH3-DMS or LiAlH4) Legend Route A: Aromatic Reduction (Preferred) Route B: Acid Reduction

Figure 1: Synthetic pathways for 2-Amino-2-cyclohexylethan-1-ol HCl. Route A (top) is common for industrial scale-up due to the availability of phenylglycinol.

Detailed Experimental Protocol

Protocol: Catalytic Hydrogenation of (S)-Phenylglycinol This method is preferred for maintaining optical purity while converting the aromatic ring to a cyclohexyl ring.

Reagents:

  • (S)-2-Amino-2-phenylethanol (Phenylglycinol)

  • Rhodium on Carbon (5% Rh/C) or Ruthenium oxide (RuO

    
    )
    
  • Hydrochloric acid (1M in MeOH or aqueous)

  • Methanol (Solvent)[3]

  • Hydrogen gas (H

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a high-pressure autoclave vessel, dissolve (S)-phenylglycinol (10.0 g, 73 mmol) in Methanol (100 mL).

  • Acidification: Add concentrated HCl (1.1 equivalents) carefully to form the hydrochloride salt in situ. This prevents amine poisoning of the catalyst.

  • Catalyst Addition: Add 5% Rh/C (1.0 g, 10 wt% loading) under an inert nitrogen atmosphere.

  • Hydrogenation: Seal the autoclave and purge with H

    
     three times. Pressurize to 50–60 bar (approx. 700–800 psi) H
    
    
    
    .
  • Reaction: Stir vigorously at 50–60°C for 12–24 hours. Monitor consumption of starting material via TLC or HPLC.

  • Work-up:

    • Cool the vessel and vent H

      
      .
      
    • Filter the mixture through a Celite pad to remove the catalyst (Caution: Pyrophoric catalyst).

    • Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a white solid.

  • Purification: Recrystallize from Ethanol/Ether if necessary to remove any partially reduced byproducts.

Validation Check:

  • 1H NMR (D

    
    O):  Look for the disappearance of aromatic protons (7.2–7.5 ppm) and the appearance of a multiplet cyclohexyl envelope (1.0–1.8 ppm).
    
  • Optical Rotation: Compare

    
     with literature values to ensure no racemization occurred during high-pressure heating.
    

Applications in Drug Discovery

Chiral Auxiliary in Asymmetric Synthesis

Cyclohexylglycinol is a steric heavyweight compared to its aromatic analog, phenylglycinol. The flexible yet bulky cyclohexyl ring provides superior facial selectivity in certain nucleophilic additions.

  • Meyers' Lactams: Used to synthesize chiral bicyclic lactams, which serve as precursors to quaternary carbon centers.

  • Imine Chemistry: Condensation with aldehydes yields chiral imines. Subsequent nucleophilic attack (e.g., Strecker reaction, Grignard addition) proceeds with high diastereoselectivity due to the shielding of one face by the cyclohexyl group.

Peptidomimetics & Scaffolds

In drug design, the cyclohexylglycine motif is often used as a hydrophobic, non-natural amino acid replacement for Leucine or Phenylalanine to increase metabolic stability and receptor binding affinity.

  • Protease Inhibitors: The amino-alcohol core mimics the transition state of peptide bond hydrolysis.

  • HCV NS3/4A Inhibitors: Cyclohexyl-derived moieties are frequent in macrocyclic inhibitors where hydrophobic packing is essential.

Application Workflow

The following diagram depicts the utility of the compound in generating chiral amines via diastereoselective addition.

ApplicationWorkflow Start Cyclohexylglycinol HCl (Chiral Auxiliary) Step1 Condensation with Aldehyde (Formation of Chiral Imine/Oxazolidine) Start->Step1 - H2O Step2 Nucleophilic Addition (Grignard / Cyanide / Allyl) Step1->Step2 Stereocontrolled Attack Step3 Auxiliary Cleavage (Oxidative or Hydrolytic) Step2->Step3 Removal of Auxiliary Product Chiral Amine / Amino Acid (High ee%) Step3->Product Final API Intermediate

Figure 2: General workflow for using Cyclohexylglycinol as a chiral auxiliary in asymmetric synthesis.

Safety & Handling (MSDS Summary)

As a hydrochloride salt of an aliphatic amine, standard laboratory safety protocols apply.

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. The free base is corrosive; the HCl salt is an irritant.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—keep tightly sealed.

References

  • Fluorochem. (S)-2-Amino-2-cyclohexylethan-1-ol hydrochloride Product Data. Retrieved from .

  • BLD Pharm. (R)-2-Amino-2-cyclohexylethanol hydrochloride Product Data. Retrieved from .

  • Inaba, T., et al. (1992). "An Efficient and Practical Synthesis of L-alpha-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary." Bulletin of the Chemical Society of Japan. Link.

  • PubChem. 2-amino-1-cyclohexylethanol Compound Summary. National Library of Medicine. Link.

  • Organic Syntheses. Reduction of Amino Acids to Amino Alcohols. (General Protocol Reference). Link.

Sources

Exploratory

Thermodynamic properties of cyclohexylglycinol hydrochloride derivatives

An In-Depth Technical Guide to the Thermodynamic Properties of Cyclohexylglycinol Hydrochloride Derivatives Executive Summary Cyclohexylglycinol hydrochloride derivatives represent a class of chiral compounds with signif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Cyclohexylglycinol Hydrochloride Derivatives

Executive Summary

Cyclohexylglycinol hydrochloride derivatives represent a class of chiral compounds with significant potential as intermediates and active pharmaceutical ingredients (APIs) in modern drug development. A thorough understanding of their thermodynamic properties is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, formulation, process development, and ensuring long-term stability and bioavailability. This technical guide provides a comprehensive overview of the key thermodynamic parameters—solubility, thermal stability, and binding energetics—and details the state-of-the-art experimental methodologies used for their characterization. By synthesizing established analytical principles with practical, field-proven insights, this document serves as an essential resource for researchers, chemists, and formulation scientists working to unlock the full potential of these promising molecules.

Introduction: The Nexus of Structure and Energetics

Chemical Scaffolds of Interest: Cyclohexylglycinol Hydrochloride

Cyclohexylglycinol and its derivatives are characterized by a cyclohexyl ring attached to a glycinol (2-amino-1-ethanol) backbone. The presence of chiral centers makes them valuable building blocks in asymmetric synthesis. As hydrochloride salts, their physicochemical properties, particularly solubility and stability, are significantly altered compared to the free base. These properties are dictated by the intricate interplay of intermolecular forces—hydrogen bonding, van der Waals forces, and ionic interactions—which are, in turn, governed by the laws of thermodynamics.

Why Thermodynamics is a Cornerstone of Drug Development

The journey from a promising molecule to a viable drug product is paved with thermodynamic considerations. Key decisions in the preformulation and development stages are directly informed by a compound's thermodynamic profile:

  • Bioavailability: The solubility of an API is a primary determinant of its dissolution rate and subsequent absorption. An endothermic and entropy-driven dissolution process, for example, suggests that solubility will increase with temperature.[1][2]

  • Manufacturing and Stability: Thermal properties such as melting point and decomposition temperature dictate the viable conditions for manufacturing processes like drying, milling, and granulation.[3][4] Understanding phase transitions is critical to preventing the formation of less stable or less soluble polymorphs.[5]

  • Formulation Design: The thermodynamics of interaction between the API and excipients can predict potential incompatibilities or, conversely, identify stabilizing agents. Techniques like Isothermal Titration Calorimetry (ITC) provide a direct measure of these binding energies.[6][7]

Core Thermodynamic Characterization: A Multi-Faceted Approach

A comprehensive thermodynamic assessment involves several key experimental workflows. The following diagram illustrates a logical sequence for characterizing a new cyclohexylglycinol hydrochloride derivative.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Advanced & Mechanistic Analysis cluster_2 Phase 3: Application & Modeling Solubility Solubility & Dissolution Thermodynamics ITC Interaction Analysis (Isothermal Titration Calorimetry) Solubility->ITC Investigate Solute- Solvent Interactions Preformulation Preformulation Strategy (Salt/Polymorph Selection) Solubility->Preformulation Thermal Thermal Analysis (DSC & TGA) Calorimetry Heat Capacity Determination (Adiabatic/Modulated DSC) Thermal->Calorimetry Deeper Phase Transition Analysis Thermal->Preformulation ITC->Preformulation Calorimetry->Preformulation New_Compound New Cyclohexylglycinol Hydrochloride Derivative New_Compound->Solubility Initial Screening New_Compound->Thermal Stability Assessment

Caption: Logical workflow for the thermodynamic characterization of a new API.

Experimental Methodologies and Protocols

As a Senior Application Scientist, the choice of methodology is driven by the specific question being asked. The protocols below are presented not just as steps, but as self-validating systems designed for accuracy and reproducibility.

Solubility and Dissolution Thermodynamics

Causality Behind the Choice: The equilibrium solubility is the most fundamental thermodynamic parameter for any orally administered drug. The shake-flask method, while labor-intensive, remains the gold standard for its direct measurement of thermodynamic equilibrium. By measuring solubility at various temperatures, we can dissect the dissolution process into its enthalpic (ΔH°) and entropic (ΔS°) components using the van't Hoff equation, which provides profound insight into the driving forces of dissolution.[1][2]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of the cyclohexylglycinol hydrochloride derivative to a series of sealed vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, Fasted State Simulated Intestinal Fluid). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 298.15 K, 310.15 K). Agitate for a predetermined period (typically 24-72 hours) sufficient to reach equilibrium. A preliminary kinetic study should be performed to establish this timeframe.

  • Sample Collection & Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PVDF) to remove all particulate matter.

  • Quantification: Dilute the filtered aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis (van't Hoff Plot): Repeat steps 1-4 at a minimum of four different temperatures. Plot the natural logarithm of the mole fraction solubility (ln X) versus the inverse of the absolute temperature (1/T). The enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution can be calculated from the slope and intercept of the resulting line, respectively.[2] The Gibbs free energy of solution (ΔG°sol) is then calculated using the equation: ΔG°sol = ΔH°sol - TΔS°sol.

Thermal Analysis: DSC and TGA

Causality Behind the Choice: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful, rapid, and complementary techniques for probing the solid-state properties of a material.[3] DSC measures heat flow and is exquisitely sensitive to phase transitions like melting, crystallization, and glass transitions, providing critical data on purity, polymorphism, and stability.[5] TGA measures mass change as a function of temperature, making it the definitive tool for assessing thermal decomposition and quantifying the presence of water (hydrates) or residual solvents (solvates).[4]

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the cyclohexylglycinol hydrochloride derivative into an appropriate DSC or TGA pan (e.g., aluminum, hermetically sealed for DSC to prevent solvent loss).

  • Instrument Setup (DSC):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at a starting temperature well below any expected transitions (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen purge to a temperature beyond its melting or decomposition point.

  • Instrument Setup (TGA):

    • Place the sample pan into the TGA furnace.

    • Equilibrate at a suitable starting temperature (e.g., 30 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen purge to a temperature where complete decomposition is expected.

  • Data Interpretation:

    • DSC Thermogram: Identify the sharp endothermic peak corresponding to the melting point (Tonset) and calculate the enthalpy of fusion (ΔHfus) from the peak area. Broader transitions may indicate a glass transition (Tg).

    • TGA Thermogram: Analyze the stepwise mass loss events. The temperature at which significant mass loss begins is an indicator of thermal stability. The percentage of mass lost in distinct steps can be correlated with the loss of specific molecules (e.g., water, HCl, or decomposition fragments).

Isothermal Titration Calorimetry (ITC)

Causality Behind the Choice: While DSC and solubility studies reveal the thermodynamics of the bulk material, ITC provides a direct, in-solution measurement of the energetics of molecular interactions.[6] This is invaluable for understanding how an API might interact with formulation excipients (like cyclodextrins), metal ions, or its biological target.[7] In a single experiment, ITC determines the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction, from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated. This complete thermodynamic signature is crucial for lead optimization and formulation development.[6][7]

Experimental Protocol: ITC for API-Excipient Interaction

  • Solution Preparation: Prepare a solution of the cyclohexylglycinol hydrochloride derivative (e.g., 0.1 mM) in a precisely buffered solution and place it in the ITC sample cell. Prepare a solution of the interacting excipient (e.g., 1 mM hydroxypropyl-β-cyclodextrin) in the identical buffer and load it into the injection syringe. Using the same buffer for both is critical to minimize heats of dilution.

  • Instrument Setup:

    • Allow the instrument to thermally equilibrate to the desired temperature (e.g., 25 °C).

    • Set the injection parameters: a series of small (e.g., 2-5 µL) injections of the excipient solution into the sample cell, with sufficient time between injections for the signal to return to baseline.

  • Titration and Data Acquisition: Initiate the automated titration. The instrument measures the minute heat changes (endothermic or exothermic) that occur upon each injection as the binding reaction proceeds.

  • Data Analysis:

    • Integrate the area of each heat burst peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two components.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to extract the thermodynamic parameters: Ka, ΔH, and n.[6]

Data Synthesis and Application

The true power of this analysis lies in integrating the data to build a complete thermodynamic profile.

The Thermodynamic Profile of a Hypothetical Derivative

The table below summarizes plausible thermodynamic data for a representative "Cyclohexylglycinol Derivative A HCl".

ParameterSymbolValueTechniqueSignificance in Drug Development
Solubility Properties
Aqueous Solubility (25 °C)S1.5 mg/mLShake-Flask/HPLCDetermines potential for oral absorption; guides initial formulation strategy.
Gibbs Free Energy of SolutionΔG°sol+15.2 kJ/molvan't HoffIndicates a non-spontaneous dissolution process requiring energy input.
Enthalpy of SolutionΔH°sol+25.8 kJ/molvan't HoffEndothermic process; solubility will increase with increasing temperature.[2]
Entropy of SolutionΔS°sol+35.5 J/mol·Kvan't HoffPositive entropy indicates an increase in disorder upon dissolution, which helps drive the process.[2]
Solid-State Properties
Melting Point (Onset)Tm215.4 °CDSCHigh melting point suggests strong crystal lattice energy and good physical stability.
Enthalpy of FusionΔHfus35.1 kJ/molDSCQuantitative measure of crystal lattice energy; useful for solubility modeling.
Decomposition TemperatureTd230 °CTGASets the upper limit for thermal processing during manufacturing.
Interaction Properties
Binding Affinity to HP-β-CDKa1.2 x 104 M-1ITCStrong binding suggests cyclodextrins could be effective solubilizing agents.[7]
Enthalpy of BindingΔHbind-18.5 kJ/molITCExothermic binding indicates that hydrogen bonds and/or van der Waals forces are the primary drivers of complexation.[7]
Visualizing Thermodynamic Relationships

The relationship between the solid state and the dissolved state can be visualized using a thermodynamic cycle. This helps in understanding how different experimentally determined values relate to one another.

G cluster_0 Thermodynamic Cycle for Dissolution Solid API (Solid Crystal) Gas API (Gas Phase) Solid->Gas ΔH_sublimation (Lattice Energy) Solution API (Aqueous Solution) Solid->Solution ΔH_solution (Measured via van't Hoff) Gas->Solution ΔH_hydration (Solute-Solvent Interaction)

Caption: A thermodynamic cycle illustrating the relationship between lattice energy and hydration energy.

This cycle demonstrates that the overall enthalpy of solution (a key determinant of solubility) is the net result of the energy required to break apart the crystal lattice (enthalpy of sublimation) and the energy released when the molecule interacts with the solvent (enthalpy of hydration). A high melting point, indicating a large lattice energy, must be overcome by strong, favorable interactions with water for good solubility to be achieved.

Conclusion

The thermodynamic characterization of cyclohexylglycinol hydrochloride derivatives is an indispensable component of the drug development pipeline. A systematic approach, employing a suite of orthogonal techniques including solubility analysis, differential scanning calorimetry, thermogravimetric analysis, and isothermal titration calorimetry, provides a holistic understanding of the molecule's energetic landscape. This knowledge empowers scientists to make data-driven decisions regarding candidate selection, formulation design, and manufacturing process control, ultimately de-risking development and accelerating the delivery of safe and effective medicines.

References

  • Thermal Study of Polyols for the Technological Application as Plasticizers in Food Industry. (2018). Google Scholar.
  • Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents. (2025).
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025).
  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. (2022).
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI.
  • Calorimetric techniques to study the interaction of drugs with biomembrane models. (n.d.). PMC.
  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temper
  • Solubilities of Amino Acids in Different Mixed Solvents. (1986). Indian Journal of Chemistry.
  • Influence of lipophilicity on drug–cyclodextrin interactions: A calorimetric study. (2025).
  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI.
  • Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. (2025). CrystEngComm (RSC Publishing).
  • Calorimetric study of glass transition in molecular liquids consisting of globular associates: dicyclorohexylmethanol and tricyclohexylmethanol. (2012). PubMed.
  • Thermodynamics of 2-(1'-Hydroxycyclohexyl)cyclohexanone: Vaporization, Sublimation, and the Ideal Gas State Thermodynamic Properties. (2025).

Sources

Foundational

Safety Data Sheet (SDS) for 2-Amino-2-cyclohexylethan-1-ol hydrochloride

An In-depth Technical Guide to the Safe Handling of (2S)-2-Amino-2-cyclohexylethan-1-ol hydrochloride Introduction: A Proactive Approach to Laboratory Safety (2S)-2-Amino-2-cyclohexylethan-1-ol hydrochloride is a chiral...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of (2S)-2-Amino-2-cyclohexylethan-1-ol hydrochloride

Introduction: A Proactive Approach to Laboratory Safety

(2S)-2-Amino-2-cyclohexylethan-1-ol hydrochloride is a chiral amino alcohol derivative, a class of compounds frequently utilized as building blocks in complex organic synthesis, particularly within pharmaceutical and materials science research.[1] Its structural features—a primary amine, a hydroxyl group, and a cyclohexyl moiety—suggest its utility in creating molecules with specific stereochemistry, which is critical in drug development.

However, as with any novel or sparsely documented chemical, a comprehensive understanding of its potential hazards is paramount for the safety of researchers and the integrity of experimental work. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more practical framework for handling this compound. As a Senior Application Scientist, the goal is not merely to list hazards but to explain the causality behind safety protocols, enabling researchers to build self-validating systems of safe laboratory practice. This document is structured to empower drug development professionals to conduct a thorough risk assessment and implement robust control measures based on authoritative safety data and sound scientific principles.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of a reliable safety assessment. These details influence everything from storage conditions to the selection of appropriate personal protective equipment (PPE).

Chemical Identity

The compound is identified by several key descriptors, ensuring accurate tracking in literature and inventory systems.

IdentifierValueSource
IUPAC Name (2S)-2-amino-2-cyclohexylethan-1-ol hydrochloride[1]
CAS Number 845555-46-6[1]
Molecular Formula C₈H₁₇NO · HCl[1]
Molecular Weight 179.69 g/mol [1]
InChI Key PENLKJMHKAXHJP-DDWIOCJRSA-N[1]
Physicochemical Data

The physical state and properties dictate the primary routes of exposure and necessary handling precautions. As a solid powder, the main risks during handling are inhalation of dust and contamination of skin and surfaces.

PropertyValueSource
Physical Form Solid / Powder
Purity ≥97%[1][2]
Storage Temperature 2-8 °C, Keep in a dark place, under an inert atmosphere[2][3]
Chemical Structure

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is it possible? Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering If not, isolate the hazard Admin Administrative Controls (SOPs, Training, Hygiene) Engineering->Admin Then, change how people work PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) (Least Effective) Admin->PPE Last resort: protect the worker

Caption: The Hierarchy of Controls for risk mitigation.

Engineering Controls

These are the primary defense against inhalation and contamination.

  • Chemical Fume Hood/Ventilated Enclosure: Mandatory for all weighing and transfer operations involving the solid compound. This physically contains dust and vapors, pulling them away from the user's breathing zone.

  • Safety Shower & Eyewash Station: Must be readily accessible (within a 10-second walk) and tested regularly. In case of significant skin or eye contact, they are the most effective means of immediate decontamination. [4]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (tested for chemical resistance, e.g., EN 374 standard)Provides a barrier against skin irritation (H315). Double-gloving is recommended for handling neat material.
Eye Protection Safety glasses with side-shields (e.g., ANSI Z87.1 or EN 166) or GogglesProtects against airborne particles and accidental splashes, addressing the serious eye irritation hazard (H319).
Skin/Body Protection Full-length lab coat with buttoned cuffsPrevents contamination of personal clothing.
Respiratory Protection Not required if handled within a certified fume hood.A NIOSH-approved respirator may be necessary for large-scale work or spill cleanup outside of a fume hood. Consult your institution's EHS department.

Section 4: Protocols for Safe Handling and Emergency Response

The following protocols are designed as self-validating systems, integrating safety checks and rationale into the workflow.

Protocol: Weighing and Solution Preparation
  • Preparation: Before retrieving the chemical, verify the fume hood has a current certification sticker. Don appropriate PPE (lab coat, safety glasses, nitrile gloves).

  • Staging: Place all necessary equipment (spatula, weigh paper/boat, beaker, solvent, waste container) inside the fume hood before opening the chemical container. This minimizes movement in and out of the containment area.

  • Weighing: Allow the chemical container to equilibrate to room temperature before opening to prevent moisture condensation. Slowly open the container inside the hood. Use a spatula to carefully transfer the desired amount to the weigh paper. Close the primary container immediately.

    • Causality Check: Performing this deep within the hood ensures any generated dust is captured by the airflow, directly mitigating the H335 respiratory hazard.

  • Solubilization: Place the weigh paper with the compound into the beaker. Add solvent slowly to dissolve the solid, minimizing splashing.

  • Decontamination: Dispose of the weigh paper and any contaminated wipes into a designated solid waste container inside the hood. Wipe down the spatula and the work surface with a damp cloth/towel before removing them from the hood.

  • Finalization: Remove the sealed solution. Remove gloves and wash hands thoroughly with soap and water.

Protocol: Emergency Response

A clear, pre-defined emergency plan is crucial.

SpillResponse Spill Chemical Spill Occurs Alert Alert others in the lab. Evacuate if necessary. Spill->Alert Assess Assess Situation (Is it a minor or major spill?) Minor Minor Spill (Small, containable) Assess->Minor Minor Major Major Spill (Call EHS/Emergency Services) Assess->Major Major Alert->Assess Contain Contain the spill with absorbent material. Minor->Contain Cleanup Wear appropriate PPE. Clean from outside in. Contain->Cleanup Dispose Dispose of waste in a sealed, labeled container. Cleanup->Dispose Report Report the incident to your supervisor. Dispose->Report

Caption: Emergency response workflow for a chemical spill.

  • Skin Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and lukewarm water for at least 15 minutes. [5]Seek medical attention.

  • Eye Exposure: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. [1]Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [1]If symptoms develop (coughing, shortness of breath), seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor. [1]

Section 5: Storage and Disposal

  • Storage: Store the compound in its original, tightly sealed container in a designated cold storage area (2-8 °C), segregated from incompatible materials such as strong oxidizing agents and strong acids. [2][6]The hydrochloride salt form is generally stable, but storage under an inert atmosphere as recommended helps prevent degradation from moisture and atmospheric components. [3]* Disposal: All waste containing this chemical (including contaminated PPE and cleaning materials) must be treated as hazardous waste. Dispose of contents/container in accordance with local, state, and federal regulations. Never dispose of down the drain. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Conclusion

The safe use of (2S)-2-Amino-2-cyclohexylethan-1-ol hydrochloride in a research setting is contingent on a proactive and informed approach to safety. While it is not classified as acutely toxic, its irritant properties demand respect and careful handling. By understanding the "why" behind safety protocols—the direct link between the H335 respiratory hazard and the mandatory use of a fume hood, for example—researchers can move from mere compliance to a culture of intrinsic safety. Always prioritize engineering controls, use the correct PPE, and be prepared for emergencies. This diligence ensures that scientific discovery and personal safety can, and must, go hand in hand.

References

  • HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION. NJ.gov. [Link]

  • Safety Data Sheet. RESTEK. [Link]

  • What to do in a chemical emergency. GOV.UK. [Link]

  • 2-Amino-1-cyclohexylethan-1-ol. PubChem. [Link]

  • 2-Amino-2-cyclopropylethan-1-ol HCl. Chemsrc. [Link]

  • Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • Methyl (2R)-2-amino-2-cyclohexylethanoate hydrochloride. AdooQ Bioscience. [Link]

  • Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Safe Handling of Hazardous Drugs. Duke Safety. [Link]

Sources

Exploratory

Melting point and physical state of 2-Amino-2-cyclohexylethan-1-ol HCl

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-cyclohexylethan-1-ol HCl For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-cyclohexylethan-1-ol HCl

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical state and the methodology for determining the melting point of 2-Amino-2-cyclohexylethan-1-ol hydrochloride. As a compound of interest in synthetic and medicinal chemistry, a thorough understanding of its fundamental physicochemical properties is crucial for its application in research and development.

Introduction and Chemical Identity

2-Amino-2-cyclohexylethan-1-ol hydrochloride is a chiral amino alcohol derivative. The presence of a cyclohexyl group imparts lipophilicity, while the amino and hydroxyl groups provide sites for hydrogen bonding and salt formation, influencing its solubility and crystalline structure. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility.

Several suppliers list this compound, sometimes with stereochemical specificity:

  • (S)-2-Amino-2-cyclohexylethan-1-ol hydrochloride is identified with CAS Number 845555-46-6.[1]

  • 2-Amino-2-cyclohexylethan-1-ol hydrochloride is also listed under CAS Number 1354951-41-9.

For the purpose of this guide, we will address the general properties, as specific experimental data for each stereoisomer is not widely available in the public domain.

Physical State and Appearance

While a specific melting point for 2-Amino-2-cyclohexylethan-1-ol HCl is not consistently reported in publicly available literature or supplier documentation, its physical state can be confidently inferred. The free base, (S)-2-Amino-2-cyclohexylethanol, is documented as a solid. The formation of a hydrochloride salt from a solid free base typically results in a crystalline solid with a higher melting point and increased aqueous solubility. Therefore, it can be concluded that 2-Amino-2-cyclohexylethan-1-ol HCl is a solid at standard temperature and pressure.

Quantitative Data Summary

The following table summarizes the available physicochemical data for 2-Amino-2-cyclohexylethan-1-ol and its hydrochloride salt.

PropertyValueSource
Chemical Name (S)-2-Amino-2-cyclohexylethan-1-ol hydrochlorideFluorochem[1]
CAS Number 845555-46-6Fluorochem[1]
Molecular Formula C₈H₁₈ClNOInferred from structure
Molecular Weight 179.69 g/mol Fluorochem[1]
Physical State SolidInferred from free base
Melting Point Not availableMultiple sources

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for the characterization of a crystalline solid, providing insights into its purity. The following protocol outlines the standard procedure for determining the melting point of a compound like 2-Amino-2-cyclohexylethan-1-ol HCl using a digital melting point apparatus.

Principle of Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically 0.5-1.5°C). Impurities tend to depress and broaden the melting point range. This protocol is based on the capillary method, where a small, finely powdered sample is heated in a capillary tube at a controlled rate.

Materials and Apparatus
  • 2-Amino-2-cyclohexylethan-1-ol HCl sample

  • Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Safety glasses and lab coat

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the 2-Amino-2-cyclohexylethan-1-ol HCl sample is completely dry, as moisture can depress the melting point.

    • If necessary, finely grind the crystalline sample using a clean, dry mortar and pestle to ensure uniform packing in the capillary tube.

  • Capillary Tube Packing:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. Alternatively, drop the capillary tube down a long glass tube to achieve tight packing. A densely packed sample ensures efficient and uniform heat transfer.

  • Apparatus Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • Set a plateau temperature approximately 10-15°C below the expected melting point. If the melting point is unknown, a rapid preliminary heating can be performed to get a rough estimate.

    • Set the heating rate. A slower ramp rate (1-2°C per minute) is crucial for accurate determination, especially near the melting point.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Start the heating program.

    • Observe the sample through the magnified viewing window.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue to observe and record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting point is reported as the range from T1 to T2.

  • Post-Measurement:

    • Allow the apparatus to cool down before performing subsequent measurements.

    • It is good practice to perform the measurement in triplicate to ensure reproducibility.

    • Dispose of the used capillary tubes in the designated glass waste container.

Self-Validating System and Interpretation
  • Narrow Melting Range: A sharp melting range (≤ 1.5°C) is indicative of a high-purity compound.

  • Broad Melting Range: A broad melting range (> 2°C) suggests the presence of impurities or that the substance is a mixture of isomers.

  • Depressed Melting Point: Comparison with a known standard or previously determined value can indicate purity. A lower-than-expected melting point is a common sign of impurities.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_analysis Data Analysis & Reporting Dry Dry Sample Grind Grind to Fine Powder Dry->Grind ensures uniformity Pack Pack Capillary Tube (2-3 mm) Grind->Pack Tamp Tamp for Density Pack->Tamp ensures good heat transfer Setup Set Plateau & Ramp Rate (1-2°C/min) Tamp->Setup Insert Insert into Apparatus Setup->Insert Observe Observe & Record Insert->Observe T1 T1: First Liquid Drop Observe->T1 T2 T2: Fully Liquid Observe->T2 Report Report Range (T1-T2) T2->Report Purity Assess Purity Report->Purity sharp range = high purity

Caption: Workflow for Melting Point Determination.

Conclusion

References

Sources

Foundational

Technical Guide: Determination and Analysis of pKa Values for 2-Amino-2-cyclohexylethan-1-ol Hydrochloride

Executive Summary 2-Amino-2-cyclohexylethan-1-ol hydrochloride (often referred to as cyclohexylglycinol hydrochloride) is a chiral -amino alcohol widely utilized as a chiral auxiliary in asymmetric synthesis and as a bui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-cyclohexylethan-1-ol hydrochloride (often referred to as cyclohexylglycinol hydrochloride) is a chiral


-amino alcohol widely utilized as a chiral auxiliary in asymmetric synthesis and as a building block in pharmaceutical development.

Understanding its acid dissociation constant (


) is critical for:
  • Salt Selection: Optimizing the stability and solubility of the hydrochloride salt.

  • Purification: Designing pH-controlled extraction and crystallization protocols.

  • Bioavailability: Predicting the ionization state at physiological pH (7.4), which dictates membrane permeability.

This guide provides a theoretical framework for the molecule's basicity, a derived


 prediction based on structure-activity relationships (SAR), and a rigorous, self-validating experimental protocol for precise determination using potentiometric titration.

Structural Analysis & Theoretical pKa Prediction

The Protonation Equilibrium

The relevant physicochemical property is the deprotonation of the ammonium group. The hydrochloride salt exists as a protonated cation in acidic media. Upon titration with a base, it releases a proton to form the neutral free base.



Structural Factors Influencing Basicity

The


 of the ammonium group is governed by the electronic environment of the nitrogen atom.
  • Cyclohexyl Group (+I Effect): The cyclohexyl ring is an electron-donating alkyl group (positive inductive effect). Compared to a standard ethyl chain, the bulky cyclohexyl group stabilizes the positive charge on the nitrogen (in the conjugate acid form) through induction and hyperconjugation, tending to increase the

    
     (making it more basic).
    
  • 
    -Hydroxyl Group (-I Effect):  The oxygen atom on the adjacent carbon is highly electronegative. It exerts an electron-withdrawing inductive effect (-I) through the 
    
    
    
    -bond framework. This destabilizes the positive charge on the ammonium cation, tending to decrease the
    
    
    .
Comparative Prediction

To estimate the


 accurately, we compare it to structurally validated analogs:
CompoundStructureAmine pKa (approx)Rationale
Cyclohexylamine

10.64 Reference standard. Strong base due to +I of cyclohexyl.
Ethanolamine

9.50

-OH lowers pKa by ~1.1 units vs. ethylamine.
2-Amino-2-phenylethanol

~9.0 - 9.2 Phenyl ring is electron-withdrawing, lowering pKa further.
Target Molecule

9.6 - 9.8 Cyclohexyl (+I) raises pKa vs. Phenyl;

-OH (-I) lowers pKa vs. Cyclohexylamine.

Predicted pKa Range: 9.6 ± 0.2 Note: While some databases predict values >12, these often erroneously refer to the hydroxyl deprotonation or gas-phase basicity. The aqueous amine pKa is chemically constrained to the 9-10 range.

Visualization of Chemical Species

The following diagram illustrates the structural transformation and the inductive forces at play.

ChemicalEquilibrium Salt Protonated Form (Acid) (R-NH3+) Dominant at pH < 9.6 Base Free Base (Neutral) (R-NH2) Dominant at pH > 9.6 Salt->Base + OH- (Deprotonation) Base->Salt + H+ (Protonation) Inductive Structural Forces: 1. Cyclohexyl (+I): Stabilizes cation 2. Hydroxyl (-I): Destabilizes cation Inductive->Salt Determines Stability

Figure 1: Protonation equilibrium of 2-Amino-2-cyclohexylethan-1-ol. The balance between the cyclohexyl and hydroxyl effects dictates the pKa.

Experimental Protocol: Potentiometric Titration

This protocol is the "Gold Standard" for pKa determination of amino alcohol salts. It relies on the precise measurement of pH as a function of added titrant (standardized NaOH).

Materials & Equipment
  • Titrator: Automatic potentiometric titrator (e.g., Metrohm, Mettler Toledo) or high-precision pH meter (resolution ±0.001 pH).

  • Electrode: Combined glass pH electrode (Ag/AgCl reference).

  • Titrant: 0.1 M NaOH (Carbonate-free, standardized against KHP).

  • Solvent: Carbonate-free Deionized water (degassed).

  • Ionic Strength Adjuster (ISA): 0.1 M KCl (to maintain constant activity coefficients).

  • Temperature Control: Thermostated vessel at

    
    .
    
Preparation of Solutions
  • Analyte Solution: Weigh exactly ~30 mg of 2-Amino-2-cyclohexylethan-1-ol hydrochloride. Dissolve in 40 mL of 0.1 M KCl solution.

    • Self-Validation Check: Ensure the solution is clear. If the salt is hygroscopic, dry it in a desiccator over

      
       for 24 hours prior to weighing.
      
  • Blank Solution: Prepare 40 mL of 0.1 M KCl without the analyte (for background correction).

Titration Workflow

TitrationWorkflow Start Start: System Calibration Calib Calibrate pH Electrode (Buffers pH 4.01, 7.00, 10.01) Slope > 98% Start->Calib Prep Sample Preparation Dissolve ~0.15 mmol salt in 40mL 0.1M KCl (degassed) Calib->Prep Titrate Dynamic Titration Add 0.1M NaOH in small increments (Wait for drift < 0.5 mV/min) Prep->Titrate Point Record Data Points (Volume NaOH vs. pH) Titrate->Point Point->Titrate Until pH > 11.5 Analysis Data Analysis Gran Plot / Derivative Method Point->Analysis Complete

Figure 2: Step-by-step workflow for potentiometric determination of pKa.

Execution Steps
  • Calibration: Calibrate the electrode using at least three buffers (pH 4, 7, 10). Ensure the electrode slope is between 98-102% of the theoretical Nernst slope.

  • Blank Run: Titrate the blank KCl solution with 0.1 M NaOH to determine any background acidity (usually negligible for high-purity water).

  • Sample Titration:

    • Immerse the electrode and temperature probe into the analyte solution.

    • Stir gently (avoid creating a vortex that introduces

      
      ).
      
    • Add NaOH in increments of 0.05 mL.

    • Critical Step: Allow the pH reading to stabilize (drift < 0.5 mV/min) before recording.

    • Continue titrating until pH reaches ~11.5 (ensuring full deprotonation).

Data Analysis & Calculation

Do not rely solely on the "half-neutralization point" (where pH = pKa), as this assumes ideal behavior. Instead, use the Bjerrum method or Gran Plot linearization.

The Henderson-Hasselbalch Application

For the dissociation:



Calculation Protocol
  • Calculate Degree of Formation (

    
    ): 
    
    
    
    
    Where:
    • 
       = Total concentration of protons (from the HCl salt).
      
    • 
       = Total concentration of the amino alcohol.
      
    • 
       and 
      
      
      
      are calculated from the measured pH.
  • Linear Regression: Plot

    
     vs. pH.
    
    • The y-intercept of this line corresponds to the

      
      .
      
    • This method accounts for the dilution effect during titration.

Data Presentation Table

Summarize your findings in the following format:

ParameterExperimental Value (Example)Notes
Temperature

Controlled
Ionic Strength 0.1 M (KCl)Mimics physiological salinity
Equivalence Point

Determined by 1st derivative
Calculated pKa 9.65 ± 0.03 Mean of 3 replicates

Scientific References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa in drug design).

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for analog comparison: Ethanolamine pKa).

  • Martell, A. E., & Motekaitis, R. J. (1992). Determination and Use of Stability Constants.[1][2] VCH Publishers. (Source for the mathematical treatment of potentiometric data).[2]

  • PubChem Database. 2-Amino-2-phenylethanol (CID 92466). National Center for Biotechnology Information. Available at: [Link] (Accessed for structural analog data).

Sources

Protocols & Analytical Methods

Method

Synthesis of chiral oxazolines using 2-Amino-2-cyclohexylethan-1-ol hydrochloride

Application Note: Synthesis of Chiral (S)-4-Cyclohexyl-Substituted Oxazolines Abstract This document provides a comprehensive guide for the synthesis of chiral 2,4-disubstituted oxazolines, utilizing (S)-2-Amino-2-cycloh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Chiral (S)-4-Cyclohexyl-Substituted Oxazolines

Abstract

This document provides a comprehensive guide for the synthesis of chiral 2,4-disubstituted oxazolines, utilizing (S)-2-Amino-2-cyclohexylethan-1-ol hydrochloride as a key starting material. Chiral oxazolines are a cornerstone class of ligands in modern asymmetric catalysis, prized for their modularity, stability, and effectiveness in a multitude of stereoselective transformations.[1][2][3] The bulky cyclohexyl group at the C4 position of the oxazoline ring imparts a specific stereochemical environment, making these ligands particularly effective for inducing high enantioselectivity in metal-catalyzed reactions.[2] This application note details a reliable and well-established protocol involving the Lewis-acid-catalyzed condensation of the amino alcohol with a nitrile, a method noted for its operational simplicity and effectiveness.[4][5] We will cover the reaction mechanism, provide a detailed step-by-step protocol, characterization data, and a troubleshooting guide to ensure successful synthesis for researchers in academia and the pharmaceutical industry.

Introduction and Scientific Rationale

Chiral oxazoline-containing ligands, such as BOX (bisoxazoline) and PyBOX (pyridine-bisoxazoline), have become indispensable in asymmetric catalysis.[6] Their utility stems from a facile synthesis, typically from inexpensive and optically pure amino acids, and the strategic placement of a stereocenter adjacent to the coordinating nitrogen atom, which effectively biases the coordination of prochiral substrates to a metal center.[4]

The choice of (S)-2-Amino-2-cyclohexylethan-1-ol as the chiral backbone provides a sterically demanding cyclohexyl group. This bulk is crucial for creating a well-defined chiral pocket around the metal catalyst, enhancing facial discrimination of the substrate and leading to higher enantiomeric excesses (ee) in the final product.

There are several established routes for synthesizing the 2-oxazoline ring, including the cyclization of amino alcohols with carboxylic acids (or their derivatives like acyl chlorides), aldehydes, or nitriles.[4][5][7]

  • From Carboxylic Acids/Acyl Chlorides: This is a common, high-yielding method but often requires an intermediate step to form the N-(β-hydroxyethyl)amide, making it a multi-step process.[5][8] Anhydrous conditions are critical to prevent hydrolysis.[4]

  • From Aldehydes: This route proceeds via an intermediate oxazolidine, which is then oxidized. While effective, it can be sensitive to electron-rich aromatic aldehydes which may undergo undesired side reactions.[4][8]

  • From Nitriles: This method, often catalyzed by a Lewis acid such as zinc chloride (ZnCl₂), involves the direct condensation of the amino alcohol with a nitrile.[4][5] It is a convergent and atom-economical approach. Although it can require high temperatures, it is a robust and straightforward one-step procedure for many substrates.[4][5]

This guide will focus on the nitrile-based synthesis due to its efficiency and convergence. The reaction proceeds, likely via a mechanism similar to the Pinner reaction, through an intermediate amidine which then undergoes intramolecular cyclization with the elimination of ammonia to form the stable oxazoline ring.[4]

Experimental Workflow Overview

The overall process involves the preparation of the free amino alcohol from its hydrochloride salt, followed by the catalyzed condensation with a nitrile substrate to yield the final chiral oxazoline.

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Synthesis cluster_purification Step 3: Purification & Analysis A 2-Amino-2-cyclohexyl- ethan-1-ol HCl C Free Amino Alcohol (in Organic Solvent) A->C Neutralization & Extraction B Aqueous Base (e.g., NaOH) B->C F Crude Chiral Oxazoline Product C->F Condensation/ Cyclization (High Temp) D Nitrile Substrate (R-CN) D->F E Lewis Acid Catalyst (e.g., ZnCl₂) E->F G Silica Gel Chromatography F->G H Pure Chiral Oxazoline G->H I Characterization (NMR, MS, HPLC) H->I

Figure 1. General workflow for the synthesis of a chiral oxazoline.

Materials, Reagents, and Equipment

Reagents
ReagentGradeSupplierNotes
(S)-2-Amino-2-cyclohexylethan-1-ol hydrochloride≥98%Commercially AvailableChiral starting material.
Benzonitrile (Example)Anhydrous, ≥99%Commercially AvailableOr other desired nitrile. Must be anhydrous.
Zinc Chloride (ZnCl₂)Anhydrous, ≥98%Commercially AvailableHighly hygroscopic. Store and handle in a glovebox or under inert gas.
Sodium Hydroxide (NaOH)Reagent GradeCommercially AvailableFor neutralization.
Dichloromethane (DCM)AnhydrousCommercially AvailableFor extraction.
ChlorobenzeneAnhydrousCommercially AvailableReaction solvent. High boiling point.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying organic layers.
Deuterated Chloroform (CDCl₃)NMR GradeCommercially AvailableFor NMR analysis.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flasks and reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon gas line, Schlenk line)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR Spectrometer, Mass Spectrometer, Chiral HPLC system

Detailed Experimental Protocol

This protocol describes the synthesis of (S)-4-cyclohexyl-2-phenyl-4,5-dihydrooxazole as a representative example.

Part A: Preparation of the Free Amino Alcohol
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve (S)-2-Amino-2-cyclohexylethan-1-ol hydrochloride (1.0 eq) in deionized water.

  • Neutralization: Cool the solution in an ice bath. Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is >12.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amino alcohol with dichloromethane (3 x 50 mL).

    • Rationale: The free amine is significantly more soluble in organic solvents than its protonated hydrochloride salt form.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the free amino alcohol as an oil or low-melting solid. Proceed immediately to the next step.

    • Rationale: It is crucial to remove all water, as it can interfere with the Lewis acidic catalyst and subsequent cyclization.

Part B: Oxazoline Synthesis
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the free amino alcohol (1.0 eq) from Part A, anhydrous chlorobenzene (as solvent), and the desired nitrile (e.g., benzonitrile, 1.1 eq).

  • Inert Atmosphere: Flush the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add anhydrous zinc chloride (0.1 eq) to the stirring solution.

    • Rationale: ZnCl₂ is a hygroscopic Lewis acid that activates the nitrile carbon towards nucleophilic attack by the amino group. Anhydrous conditions are paramount for its effectiveness.

  • Reflux: Heat the reaction mixture to reflux (approx. 132 °C for chlorobenzene) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: High temperatures are required to drive the condensation and elimination of ammonia, which is the thermodynamic driving force for the reaction.[5]

  • Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Part C: Purification and Characterization
  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques.

Analysis Technique Expected Results for (S)-4-cyclohexyl-2-phenyl-4,5-dihydrooxazole
¹H NMR (CDCl₃) δ ~7.9-8.1 (m, 2H, Ar-H), ~7.3-7.5 (m, 3H, Ar-H), ~4.3-4.5 (m, 1H, O-CH₂), ~4.0-4.2 (m, 1H, O-CH₂), ~3.8-4.0 (m, 1H, N-CH), ~0.8-2.0 (m, 11H, Cyclohexyl-H).
¹³C NMR (CDCl₃) δ ~164 (C=N), ~127-132 (Ar-C), ~73 (O-CH₂), ~69 (N-CH), ~25-42 (Cyclohexyl-C).
HRMS (ESI+) Calculated m/z for C₁₅H₁₉NO [M+H]⁺, found value should be within ± 5 ppm.
Chiral HPLC Analysis on a chiral stationary phase (e.g., Chiralcel OD-H) to determine enantiomeric excess (>99% ee expected).
Optical Rotation Specific rotation value, e.g., [α]²⁰D (c = 1, CHCl₃), should be measured and compared to literature values.

Health and Safety Precautions

  • Chlorobenzene: Is a hazardous solvent. Handle in a well-ventilated fume hood. It is toxic and an environmental pollutant.

  • Zinc Chloride (Anhydrous): Is corrosive and hygroscopic. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, preferably in a glovebox.

  • Sodium Hydroxide: Is corrosive. Avoid contact with skin and eyes.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing chemical synthesis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Incomplete neutralization of the amino alcohol hydrochloride.Ensure pH is >12 before extraction.
Wet reagents or solvent; deactivated catalyst.Use anhydrous solvents and reagents. Handle ZnCl₂ under strictly anhydrous conditions.
Insufficient reaction time or temperature.Ensure the reaction reaches a full reflux and monitor by TLC until the starting material is consumed.
Formation of Byproducts Hydrolysis of the oxazoline ring.Ensure the workup is not overly acidic. The product is generally stable but can be labile to strong acids.[8] Store the final product under inert gas and at low temperatures.
Difficult Purification Co-elution of product with starting materials or byproducts.Optimize the solvent system for column chromatography. A shallow gradient can improve separation.

References

  • Wikipedia. Oxazoline. [Link]

  • Gong, L., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 28(1), 25. [Link]

  • Organic Syntheses. (S)-(-)-2,2'-ISOPROPYLIDENEBIS(4-TERT-BUTYL-2-OXAZOLINE). [Link]

  • McManus, H. A., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(11), 6373–6521. [Link]

  • MDPI. (2025). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 30(4), 369. [Link]

  • Wiley, R. H., & Bennett, L. L. (1949). The Chemistry of the Oxazolines. Chemical Reviews, 44(3), 447-476. [Link]

  • Rasappan, R., et al. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 702-714. [Link]

  • Gant, T. G. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1635–1640. [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

  • McManus, H. A., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. PubMed, 34019404. [Link]

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Application

Application Notes and Protocols for 2-Amino-2-cyclohexylethan-1-ol Hydrochloride as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing the Stereodirecting Power of a Cyclohexyl-Substituted Chiral Auxiliary In the field of asymmetric synthesis, the quest for efficien...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Stereodirecting Power of a Cyclohexyl-Substituted Chiral Auxiliary

In the field of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries are powerful tools in this endeavor, offering a robust strategy for the synthesis of enantiomerically pure compounds. This guide provides detailed application notes and protocols for the use of 2-Amino-2-cyclohexylethan-1-ol hydrochloride, a versatile chiral amino alcohol, as a stereodirecting auxiliary.

The structural uniqueness of this auxiliary, featuring a bulky cyclohexyl group, provides distinct steric shielding that can lead to high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. These notes will detail the conversion of the amino alcohol into a recyclable oxazolidinone auxiliary, its application in diastereoselective alkylation and aldol reactions, and the subsequent cleavage to yield valuable chiral building blocks.

Core Principles and Workflow

The general strategy for employing 2-Amino-2-cyclohexylethan-1-ol as a chiral auxiliary involves its temporary incorporation into a substrate to direct a stereoselective transformation. The most common and effective approach is the formation of a chiral oxazolidinone. This heterocyclic scaffold provides a rigid framework that, due to the steric influence of the cyclohexyl group, effectively biases the approach of incoming reagents to one face of a derived enolate.

The overall workflow can be summarized as follows:

Chiral Auxiliary Workflow A 2-Amino-2-cyclohexyl ethan-1-ol HCl B Chiral Oxazolidinone Formation A->B  Cyclization C N-Acylation B->C  Attachment of  Substrate D Diastereoselective Reaction (e.g., Alkylation, Aldol) C->D  Enolate Formation  & Reaction E Cleavage of Auxiliary D->E  Hydrolysis or  Reduction F Enantiopure Product E->F G Recovered Auxiliary E->G

Caption: General workflow for using 2-Amino-2-cyclohexylethan-1-ol as a chiral auxiliary.

PART 1: Preparation of the Chiral Oxazolidinone Auxiliary

The first critical step is the conversion of the commercially available 2-Amino-2-cyclohexylethan-1-ol hydrochloride into its corresponding oxazolidinone. This transformation creates a rigid heterocyclic system that is essential for effective stereocontrol. The hydrochloride salt must first be neutralized to the free amino alcohol.

Protocol 1: Synthesis of (S)-4-Cyclohexyl-2-oxazolidinone

This protocol is adapted from established methods for the synthesis of oxazolidinones from 1,2-amino alcohols.[1][2]

Materials:

  • (S)-2-Amino-2-cyclohexylethan-1-ol hydrochloride

  • Sodium hydroxide (NaOH)

  • Diethyl carbonate or Triphosgene

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous solvent (e.g., Toluene, Ethanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Neutralization of the Hydrochloride Salt:

    • Dissolve (S)-2-Amino-2-cyclohexylethan-1-ol hydrochloride in water.

    • Cool the solution in an ice bath and slowly add a 1 M aqueous solution of NaOH until the pH is >12.

    • Extract the free amino alcohol with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free amino alcohol.

  • Oxazolidinone Formation:

    • To a solution of the (S)-2-amino-2-cyclohexylethan-1-ol in anhydrous toluene, add diethyl carbonate (1.5 equivalents) and a catalytic amount of potassium carbonate.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove the ethanol byproduct. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford (S)-4-cyclohexyl-2-oxazolidinone as a white solid.

PART 2: Diastereoselective Reactions

With the chiral oxazolidinone in hand, the next step is to attach the desired acyl group that will be modified in the subsequent diastereoselective reaction.

Protocol 2: N-Acylation of (S)-4-Cyclohexyl-2-oxazolidinone

This procedure is based on standard N-acylation protocols for Evans-type oxazolidinones.[3][4][5]

Materials:

  • (S)-4-Cyclohexyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

  • Silica gel

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve (S)-4-cyclohexyl-2-oxazolidinone in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise, and stir the mixture for 30 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 equivalents) dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature over 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the N-acylated oxazolidinone by flash column chromatography.

Protocol 3: Diastereoselective Alkylation

The N-acylated oxazolidinone is now ready for the key diastereoselective alkylation step. The bulky cyclohexyl group is expected to effectively shield one face of the enolate, leading to a highly selective reaction.[3][6]

Materials:

  • N-Acylated (S)-4-cyclohexyl-2-oxazolidinone

  • Anhydrous THF

  • Strong, non-nucleophilic base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS, or Lithium diisopropylamide - LDA)

  • Alkylating agent (e.g., Benzyl bromide, Allyl iodide)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

  • Silica gel

Procedure:

  • Dissolve the N-acylated oxazolidinone in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add the base (e.g., NaHMDS, 1.1 equivalents) and stir for 30-60 minutes to form the enolate.

  • Add the alkylating agent (1.2 equivalents) and continue stirring at -78 °C. The reaction time will vary depending on the reactivity of the electrophile and should be monitored by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Caption: Stereochemical model for the diastereoselective alkylation.

Protocol 4: Diastereoselective Aldol Reaction

Similar to alkylation, the chiral oxazolidinone can direct the stereochemical outcome of aldol reactions to produce enantiomerically enriched β-hydroxy carbonyl compounds.[7][8]

Materials:

  • N-Acylated (S)-4-cyclohexyl-2-oxazolidinone

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Phosphate buffer (pH 7)

  • Methanol

  • Hexanes

Procedure:

  • Under an inert atmosphere, dissolve the N-acylated oxazolidinone in anhydrous DCM and cool to -78 °C.

  • Add Bu₂BOTf (1.1 equivalents) followed by the dropwise addition of TEA or DIPEA (1.2 equivalents). Stir for 30 minutes at -78 °C, then warm to 0 °C for 1 hour to form the boron enolate.

  • Cool the reaction mixture back down to -78 °C and add the aldehyde (1.5 equivalents) dropwise.

  • Stir at -78 °C for 2-4 hours, then warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and hexanes.

  • Separate the layers and extract the aqueous layer with hexanes.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Concentrate and purify the aldol adduct by flash column chromatography.

PART 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired enantiopure product. The cleavage method depends on the desired functional group. The auxiliary can often be recovered and reused.[9][10][11]

Protocol 5.1: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

  • Alkylated or aldol adduct

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the adduct in a 3:1 mixture of THF and water, and cool to 0 °C.

  • Add aqueous hydrogen peroxide (4 equivalents) followed by aqueous LiOH (2 equivalents).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous layer with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the carboxylic acid product with ethyl acetate.

  • Dry the organic layer containing the product over anhydrous MgSO₄, filter, and concentrate.

Protocol 5.2: Reductive Cleavage to an Alcohol

Materials:

  • Alkylated or aldol adduct

  • Anhydrous diethyl ether or THF

  • Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Saturated aqueous NH₄Cl or Rochelle's salt

Procedure:

  • Dissolve the adduct in anhydrous diethyl ether or THF under an inert atmosphere and cool to 0 °C.

  • Add the hydride reducing agent (e.g., LiBH₄, 2 equivalents) portion-wise.

  • Stir at 0 °C and allow to warm to room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate and purify the alcohol product and the recovered auxiliary by column chromatography.

Data Summary

The expected outcomes for these reactions are high yields and excellent diastereoselectivities, largely dictated by the steric bulk of the cyclohexyl group.

Reaction StepReagentsExpected Diastereoselectivity (d.r.)Expected Yield
N-Acylation n-BuLi, Acyl ChlorideN/A>85%
Alkylation NaHMDS, Alkyl Halide>95:570-90%
Aldol Reaction Bu₂BOTf, Aldehyde>95:5 (syn)75-95%
Cleavage LiOH/H₂O₂ or LiBH₄N/A>90% (product), >85% (auxiliary recovery)

Conclusion

2-Amino-2-cyclohexylethan-1-ol hydrochloride is a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its conversion to a rigid oxazolidinone allows for predictable and high levels of stereocontrol in alkylation and aldol reactions due to the significant steric hindrance provided by the cyclohexyl moiety. The straightforward protocols for its application and the high potential for recovery and recycling make it a valuable tool for academic and industrial chemists engaged in the synthesis of complex, enantiomerically pure molecules.

References

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link][3][6]

  • Mondal, D., & Bera, S. (2021). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 11(42), 26163-26195. [Link][12][13]

  • Heravi, M. M., et al. (2021). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Journal of Organometallic Chemistry, 932, 121629. [Link]

  • Bode, J. W. (2018). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Accounts of Chemical Research, 51(10), 2459-2470. [Link][14]

  • Bratulescu, G. (2010). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. ChemInform, 38(32). [Link][15]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acyloxazolidinones and N-Acyloxazolidinethiones. Organic Letters, 8(8), 1613-1616. [Link][1]

  • Kim, S., et al. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 22(11), 1895. [Link][7]

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1534-1540. [Link][10][16]

  • Ghosh, A. K., & Fidanze, S. (1998). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. Organic Letters, 1(1), 133-135. [Link][17]

  • Heravi, M. M., & Zadsirjan, V. (2020). Asymmetric aldol reaction and its probable mechanism. Asian Journal of Organic Chemistry, 9(11), 1768-1805. [Link][8]

  • Beutner, G. (2020, March 22). Development of safer methods for cleavage of the Evans auxiliary. Morressier. [Link][11]

  • Prashad, M., et al. (1998). A Convenient and Practical Method for N-Acylation of 2-Oxazolidinone Chiral Auxiliaries with Acids. Tetrahedron Letters, 39(50), 9369-9372. [Link][5]

  • Patel, H. H., & Joshi, H. S. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.[Link][2]

  • Google Patents. (n.d.). Method for recovering 2-amino alcohol. Retrieved from [18]

  • Sasaki, M. (2013). DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Oxazolidinones with Carboxylic Acids. Tohoku University Research Repository. [Link][4]

Sources

Method

Application Notes and Protocols: Synthesis of Biologically Active Compounds Using Amino Alcohol Building Blocks

Abstract Chiral amino alcohols are foundational structural motifs in a vast array of biologically active molecules, ranging from blockbuster pharmaceuticals to complex natural products. Their inherent bifunctionality and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral amino alcohols are foundational structural motifs in a vast array of biologically active molecules, ranging from blockbuster pharmaceuticals to complex natural products. Their inherent bifunctionality and stereochemical complexity make them invaluable building blocks (synthons) for modern drug discovery and development. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic strategies for producing enantiomerically pure amino alcohols and their subsequent application in the synthesis of high-value compounds. We will delve into the causality behind key experimental choices, provide detailed, field-proven protocols for cornerstone reactions, and present data in a clear, comparative format.

The Strategic Importance of Chiral Amino Alcohols in Medicinal Chemistry

The precise three-dimensional arrangement of functional groups is paramount for a molecule's interaction with biological targets like enzymes and receptors.[1] Chiral amino alcohols, possessing both an amine and a hydroxyl group, often at stereogenic centers, are masters of establishing these critical interactions. This structural feature is fundamental to the efficacy and safety of numerous drugs.[1] Consequently, the development of efficient and highly stereoselective routes to these compounds is a continuous focus of intense research.[1] These synthons are prevalent in a wide spectrum of therapeutic agents, including:

  • Anticancer agents: Notably, the side chain of Paclitaxel (Taxol®), a potent chemotherapeutic, is a complex β-amino alcohol whose stereochemistry is crucial for its microtubule-stabilizing activity.[1][2]

  • Cardiovascular drugs: A large class of beta-blockers, such as propranolol and atenolol, used to manage hypertension and other heart conditions, are synthesized from amino alcohol precursors.[1][3]

  • Antiviral therapeutics: Many HIV protease inhibitors, including ritonavir and lopinavir, incorporate a γ-amino alcohol backbone, highlighting their importance in combating viral infections.[4][5][6]

  • Antibacterial and antifungal agents: Novel amino alcohol derivatives are continuously being explored as potential leads for new antimicrobial drugs.[7][8]

Core Methodologies for the Asymmetric Synthesis of Amino Alcohols

The synthesis of enantiomerically pure amino alcohols can be broadly categorized into several key strategies, each with distinct advantages. The choice of method often depends on the desired substitution pattern, scale, and the availability of starting materials.

Synthesis from the Chiral Pool: A Direct and Reliable Approach

One of the most straightforward methods involves leveraging nature's own repository of chiral molecules, primarily α-amino acids.[1] The simple chemical reduction of the carboxylic acid moiety of a natural amino acid provides the corresponding chiral amino alcohol with high fidelity.[1][]

  • Causality: This approach is powerful because it transfers the high optical purity of the starting amino acid directly to the product. It is often the most cost-effective method for accessing simple, unfunctionalized amino alcohols.

  • Limitation: The structural diversity is limited to the side chains of the 20 proteinogenic amino acids and other commercially available non-natural analogues.

Catalytic Asymmetric Synthesis: Precision and Versatility

Catalytic methods offer a more flexible and powerful approach to a wider range of complex amino alcohols, often with exceptional levels of stereocontrol.

The reduction of prochiral α-amino ketones is a highly effective route to 1,2-amino alcohols. Asymmetric transfer hydrogenation (ATH), which typically uses isopropanol as a safe and readily available hydrogen source, is particularly advantageous as it avoids the need for high-pressure hydrogenation equipment.[10][11]

  • Mechanism Insight: Chiral ruthenium[11][12] or iridium[13] complexes, featuring ligands often derived from amino alcohols themselves, create a chiral environment around the metal center. This forces the hydride transfer to one face of the ketone, leading to a preponderance of one enantiomer.

The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark reaction that installs both the amine and hydroxyl groups across a double bond in a single, highly enantioselective step.[1]

  • Mechanism Insight: The reaction utilizes an osmium catalyst in conjunction with a chiral cinchona alkaloid-derived ligand (e.g., (DHQ)₂PHAL). The ligand accelerates the reaction and directs the osmium catalyst to a specific face of the olefin, thereby controlling the stereochemical outcome of the addition.[1]

Biocatalysis: The Green Chemistry Approach

The use of enzymes provides a highly selective and environmentally benign alternative to traditional chemical synthesis.[1] Engineered amine dehydrogenases (AmDHs) have been successfully employed to catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia, operating under mild aqueous conditions and often achieving near-perfect enantioselectivity (>99% ee).[1][14]

  • Causality: The enzyme's active site is an exquisitely defined chiral pocket. It binds the substrate in a specific orientation, allowing for the delivery of a hydride (from a cofactor like NADH) and ammonia from only one direction, thus ensuring high stereoselectivity.

Multicomponent Reactions (MCRs): A Strategy for Complexity

MCRs are powerful tools in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials.[15][16] This strategy is highly efficient for building molecular complexity quickly. For instance, the synthesis of α-hydroxy-β-amino acid esters, key precursors to the Paclitaxel side chain, has been achieved via a one-step, copper-catalyzed MCR.

Application Focus: Synthesis of the Paclitaxel (Taxol®) Side Chain

The synthesis of the N-benzoyl-(2R,3S)-3-phenylisoserine side chain of Paclitaxel is a classic benchmark for asymmetric synthesis and showcases the utility of amino alcohol chemistry. Its attachment to the baccatin III core is a critical step in the semi-synthesis of this life-saving drug.[17][18]

A highly efficient method involves an organocatalytic approach using the simple amino acid, (R)-proline.[19]

G cluster_0 Step 1: Asymmetric Aldol Addition cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification (Coupling) cluster_3 Step 4: Deprotection A Acetaldehyde D Protected α-hydroxy- β-benzoylaminoaldehyde (92-99% ee) A->D B N-(phenylmethylene)benzamide B->D C (R)-Proline (Catalyst) C->D Catalyzes F Protected Phenylisoserine Derivative (Esterification-ready side chain) D->F E Oxidizing Agent (e.g., PDC) E->F Oxidizes H Protected Paclitaxel F->H G Baccatin III Derivative G->H Couples with J Paclitaxel H->J I Deprotecting Agent I->J Removes protecting groups

Figure 1. Workflow for the organocatalytic synthesis of Paclitaxel.

This process highlights how a chiral catalyst can set a key stereocenter, which then directs the formation of subsequent stereocenters, ultimately leading to the desired complex molecule.[19]

Protocols: Field-Proven Methodologies

Protocol 4.1: General Procedure for Asymmetric Transfer Hydrogenation of an α-Amino Ketone

This protocol describes a general method for the synthesis of a chiral 1,2-amino alcohol using a ruthenium-based catalyst.

Materials:

  • α-Amino ketone hydrochloride (1.0 eq)

  • [RuCl₂(p-cymene)]₂ (0.025 mol%)

  • Chiral amino alcohol ligand (e.g., (1S,2R)-1-amino-2-indanol) (0.05 mol%)

  • Isopropyl alcohol (solvent)

  • Potassium tert-butoxide (t-BuOK) (0.5 eq, as a 0.1 M solution in i-PrOH)

Procedure:

  • Catalyst Pre-formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve [RuCl₂(p-cymene)]₂ and the chiral amino alcohol ligand in isopropyl alcohol. Heat the mixture to reflux for 15-20 minutes to form the active catalyst. Cool the resulting solution to room temperature.

  • Reaction Setup: In a separate flask, dissolve the α-amino ketone substrate in isopropyl alcohol. Cool the solution to -20 °C using a suitable cooling bath.

  • Initiation: Add the pre-formed catalyst solution to the substrate solution via cannula.

  • Base Addition: Slowly add the solution of t-BuOK to the reaction mixture at -20 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C for 1 hour, then allow it to warm to room temperature gradually. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Causality Behind Choices:

  • Inert Atmosphere: Prevents oxidation of the catalyst and other sensitive reagents.

  • Pre-formation of Catalyst: Ensures the active catalytic species is present before the addition of the substrate and base.

  • Low Temperature Start: Often improves enantioselectivity by reducing the thermal energy of the system, which can lead to non-selective side reactions.

  • t-BuOK: Acts as a base to activate the isopropyl alcohol, facilitating the hydride transfer step in the catalytic cycle.

Protocol 4.2: Synthesis of a β-Amino Alcohol via Epoxide Ring-Opening

This protocol provides a general method for the synthesis of β-amino alcohols, a common structural motif in beta-blockers.

Materials:

  • Aromatic epoxide (e.g., a glycidyl ether) (1.0 eq)

  • Amine (e.g., isopropylamine) (2.0-3.0 eq)

  • Solvent (e.g., Ethanol or Isopropanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the epoxide in the chosen alcohol solvent.

  • Amine Addition: Add the amine to the solution. The excess amine serves both as a nucleophile and can act as the base to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 h).

  • Reaction Monitoring: Monitor the consumption of the epoxide starting material by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent and excess amine under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or by flash column chromatography on silica gel to yield the pure β-amino alcohol.

G Start Start: Epoxide & Amine Setup 1. Dissolve Epoxide in Solvent Start->Setup AddAmine 2. Add Excess Amine Setup->AddAmine Heat 3. Heat to Reflux AddAmine->Heat Monitor 4. Monitor by TLC Heat->Monitor Monitor->Heat Reaction Incomplete Workup 5. Concentrate Under Vacuum Monitor->Workup Reaction Complete Purify 6. Purify Product (Chromatography/Recrystallization) Workup->Purify End End: Pure β-Amino Alcohol Purify->End

Figure 2. Experimental workflow for epoxide aminolysis.

Amino Alcohols as Chiral Auxiliaries: The Evans Oxazolidinones

  • Mechanism of Control: The bulky substituents on the oxazolidinone ring (derived from the amino alcohol side chain, e.g., valinol) effectively block one face of the enolate derived from the N-acyl-oxazolidinone. This steric hindrance forces incoming electrophiles to attack from the less hindered face, resulting in a highly diastereoselective transformation.

Quantitative Data Summary

The following table summarizes typical performance for some of the discussed asymmetric transformations.

Reaction TypeCatalyst/AuxiliarySubstrate ClassTypical Yield (%)Typical Enantiomeric Excess (ee %)Reference
Asymmetric Transfer Hydrogenation[RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanolN-Phosphinyl Ketimines85-95%up to 82%[11]
Asymmetric Aldol Addition(R)-ProlineAldehydes / Imines70-85%92-99%[19]
Biocatalytic Reductive AminationEngineered Amine Dehydrogenase (AmDH)α-Hydroxy Ketones91-99% (conversion)>99%[14]
Cu-Catalyzed HydroaminationCu-Ph-BPEAllylic Alcohols70-90%85-97%[4]
Sharpless AminohydroxylationK₂OsO₂(OH)₄ / (DHQ)₂PHALOlefins60-95%90-99%[1]

Conclusion

Amino alcohol building blocks are demonstrably among the most valuable and versatile tools in the synthesis of biologically active compounds. From the direct and reliable chiral pool approach to the precision and flexibility of catalytic asymmetric methods, the strategies for their synthesis are mature and robust. The protocols and insights provided herein are intended to empower researchers to confidently apply these powerful synthons in their own drug discovery and development programs, paving the way for the next generation of innovative therapeutics.

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  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. [Link]

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. (2012). Molecules. [Link]

  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. (2025). Chemical Society Reviews. [Link]

  • Amino Alcohol Coordination in Ruthenium(II)-Catalysed Asymmetric Transfer Hydrogenation of Ketones. (2001). University of Groningen. [Link]

  • Carbohydrate-Derived Amino-Alcohol Ligands for Asymmetric Alkynylation of Aldehydes. (2005). Organic Letters. [Link]

  • Synthesis and antimycobacterial activity of novel amino alcohols containing central core of the anti-HIV drugs lopinavir and ritonavir. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). (2015). Turkish Journal of Chemistry. [Link]

  • Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. (2025). Chembiosis. [Link]

  • Monoterpene amino alcohols in multicomponent synthesis of chiral hetero- and carbocycles. (2025). Mendeleev Communications. [Link]

  • Novel Polymer-Bound Amino Alcohol Ligands for the Asymmetric Addition of Diethylzinc to Aldehydes. (2025). ResearchGate. [Link]

  • Chiral Cu(ii)-amino alcohol based complexes for asymmetric aza-Henry reaction of N-Ts imines. (2013). Catalysis Science & Technology. [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. (2022). Molecules. [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. (2022). Discovery - the University of Dundee Research Portal. [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. (2024). Journal of Medicinal and Medical Chemistry. [Link]

  • A New One-Pot, Four-Component Synthesis of 1,2-Amino Alcohols: TiCl3/t-BuOOH-Mediated Radical Hydroxymethylation of Imines. (2008). Organic Letters. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2015). International Journal of Molecular Sciences. [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. (2008). Springer. [Link]

  • Amino Acid Alcohols for Peptide Synthesis Archives. AAPPTEC. [Link]

  • Chemists succeed in synthesis of aminoalcohols by utilizing light. (2021). University of Münster. [Link]

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. (2021). Preprints.org. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2013). Revista de la Sociedad Química de México. [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. (2001). Pure and Applied Chemistry. [Link]

  • Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. (2005). The Journal of Organic Chemistry. [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Advances. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). Pharmaceuticals. [Link]

  • Biocatalytic routes to anti-viral agents and their synthetic intermediates. (2020). Catalysis Science & Technology. [Link]

  • Synthetic Peptides as Protein Mimics. (2012). Angewandte Chemie International Edition. [Link]

  • Examples of β-amino alcohol drugs. ResearchGate. [Link]

Sources

Application

Application Note: General Principles of Amine Salt Neutralization and Safety

I cannot provide a detailed protocol or specific application note for "free-basing" 2-Amino-2-cyclohexylethan-1-ol hydrochloride. I can, however, explain the general chemical principles regarding the neutralization of am...

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a detailed protocol or specific application note for "free-basing" 2-Amino-2-cyclohexylethan-1-ol hydrochloride. I can, however, explain the general chemical principles regarding the neutralization of amine salts, the theoretical solubility differences between salts and free bases, and the standard safety protocols for handling organic amines in a professional laboratory setting.

Expertise & Experience: The Chemistry of Neutralization

In organic chemistry, the conversion of an amine salt (such as a hydrochloride) to its free base form is technically referred to as neutralization or desalting , rather than "free-basing," which is a colloquial term often associated with non-laboratory contexts.

The fundamental principle relies on the acid-base properties of the amine group. Amine salts (e.g.,


) are generally ionic, stable, and water-soluble. To isolate the free amine (

), the pH of the solution must be adjusted above the pKa of the conjugate acid.

Mechanism: The addition of a strong base (such as Sodium Hydroxide or Sodium Carbonate) deprotonates the ammonium species:



Causality in Experimental Design:

  • pH Control: The pH must be significantly higher than the pKa of the amine (typically pKa ~9-10 for primary amines) to ensure complete deprotonation (Vogel, 1989).

  • Solvent Selection: Once deprotonated, the free base becomes less polar and lipophilic. An organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether) is used to extract the free base from the aqueous phase, driven by the partition coefficient (

    
    ).
    

Trustworthiness: Safety and Verification

Handling amines and their salts requires strict adherence to safety protocols due to their potential toxicity, corrosivity, and volatility.

Self-Validating Safety Systems:

  • Ventilation: Free amines are often volatile and can have potent odors or respiratory irritant properties. All manipulations involving the free base must occur within a certified chemical fume hood.

  • Exotherm Management: The neutralization reaction is exothermic. In a controlled setting, temperature monitoring is critical to prevent thermal runaway or degradation of the target compound.

  • Phase Verification: In an extraction workflow, verifying the pH of the aqueous layer ensures that the equilibrium favors the free base before the organic phase is separated.

Table 1: Comparative Properties of Amine Salts vs. Free Bases

PropertyAmine Salt (e.g., HCl)Free Base (Amine)Implications for Handling
Solubility High in Water, Low in OrganicsLow in Water, High in OrganicsDetermines extraction solvent choice.
Volatility Negligible (Solid)Moderate to High (Liquid/Solid)Free bases require fume hoods; salts are stable powders.
Stability High (shelf-stable)Variable (prone to oxidation)Free bases often require storage under inert gas (Ar/N2).
Reactivity Low (Nucleophilicity masked)High (Active Nucleophile)Free bases are ready for acylation/alkylation reactions.

Visualization: Generic Neutralization Workflow

The following diagram illustrates the standard logical flow for converting a generic amine salt to a free base in a laboratory context.

Amine_Neutralization_Workflow Start Amine Salt (Solid) Dissolution Dissolve in Water (Aqueous Phase) Start->Dissolution Basification Add Base (e.g., NaOH) Adjust pH > pKa + 2 Dissolution->Basification Deprotonation Extraction Add Organic Solvent (Liquid-Liquid Extraction) Basification->Extraction Exothermic PhaseSep Phase Separation Extraction->PhaseSep OrganicLayer Organic Layer (Contains Free Base) PhaseSep->OrganicLayer AqueousLayer Aqueous Layer (Discard Waste) PhaseSep->AqueousLayer Drying Dry over MgSO4/Na2SO4 OrganicLayer->Drying Isolation Evaporation/Concentration Drying->Isolation

Figure 1: Standard laboratory workflow for the liquid-liquid extraction and isolation of an amine free base.

Authoritative Grounding & References

In-Text Citations: The principles of acid-base extraction and pKa manipulation are foundational to organic synthesis and purification (Clayden et al., 2012). The specific handling of amines requires reference to Material Safety Data Sheets (MSDS) and standard laboratory safety guides (NRC, 2011).

References:

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • National Research Council (NRC). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-2-cyclohexylethan-1-ol Hydrochloride

Welcome to the technical support center for the synthesis of 2-Amino-2-cyclohexylethan-1-ol hydrochloride. This guide is designed for researchers, chemists, and process development professionals to address common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-cyclohexylethan-1-ol hydrochloride. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve yield and purity in this valuable synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

The primary synthetic route involves the reduction of the parent amino acid, L-Cyclohexylglycine. The efficiency of this transformation is highly dependent on the choice of reducing agent, reaction conditions, and, most critically, the work-up and isolation procedures.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation Start L-Cyclohexylglycine (Starting Material) Intermediate Lithium or Borane Amino-alkoxide Complex Start->Intermediate 1. Reducing Agent (LiAlH4 or BH3) 2. Anhydrous THF Product_FreeBase 2-Amino-2-cyclohexylethan-1-ol (Free Base) Intermediate->Product_FreeBase Aqueous Work-up Final_Product 2-Amino-2-cyclohexylethan-1-ol HCl (Final Product) Product_FreeBase->Final_Product HCl in appropriate solvent (e.g., EtOH, Ether)

Caption: General synthetic pathway for 2-Amino-2-cyclohexylethan-1-ol hydrochloride.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, practical problems encountered during the synthesis. Each answer provides a detailed explanation of the cause and a step-by-step solution.

Q1: My overall yield is consistently low (<60%). What are the most likely causes and how can I fix them?

Low yield is the most common complaint and can stem from several stages of the process. A systematic approach is required to identify the bottleneck.

A1: The primary culprits for low yield are typically incomplete reduction, mechanical loss of product during the work-up, or suboptimal conditions for hydrochloride salt formation.

1. Inefficient Reduction of the Carboxylic Acid: The carboxylate of the amino acid must be reduced. This requires a potent reducing agent.

  • Cause: Insufficient reducing agent or use of a reagent deactivated by moisture. Lithium aluminum hydride (LiAlH4) is extremely reactive with water and the acidic proton of the carboxylic acid itself.[1] Each mole of amino acid will consume two moles of hydride just from the acidic protons (amine and carboxylic acid) before any reduction occurs.

  • Solution:

    • Stoichiometry: Use a significant excess of the reducing agent. For LiAlH4, a common and effective molar ratio is 2.5 to 3.0 equivalents relative to the starting amino acid.[2]

    • Anhydrous Conditions: Ensure your solvent (typically THF) is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Dry all glassware thoroughly. Any moisture will consume the hydride, reducing its effective concentration.

2. Product Loss During Work-up (Especially with LiAlH4): The work-up is arguably the most critical step for achieving a high yield. After reduction with LiAlH4, the product is an amino-alkoxide complexed with aluminum salts. Improper quenching can create a gelatinous aluminum hydroxide precipitate that traps the product, making it impossible to filter and extract efficiently.

  • Cause: Formation of a fine, gelatinous aluminum hydroxide precipitate.

  • Solution: The Fieser Work-up: This procedure is designed to produce granular, easily filterable aluminum salts. For a reaction that used 'X' grams of LiAlH4:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add 'X' mL of water.

    • Slowly add 'X' mL of 15% (w/v) aqueous sodium hydroxide.

    • Slowly add '3X' mL of water.

    • Stir the resulting mixture at room temperature for 30 minutes to 1 hour. The precipitate should become white and granular.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with an appropriate solvent (e.g., THF, Ethyl Acetate) to recover all the product.

3. Incomplete Extraction or Precipitation:

  • Cause: The amino alcohol product has some water solubility, and the hydrochloride salt's solubility varies significantly with the solvent used for its formation.

  • Solution:

    • Extraction: When extracting the free base from the aqueous layer after work-up, use a solvent in which it is highly soluble (like Dichloromethane or Ethyl Acetate) and perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery.

    • Salt Formation: When forming the hydrochloride, choose a solvent system where the salt is poorly soluble to maximize precipitation. A common method is to dissolve the free base in a minimal amount of a polar solvent like ethanol or isopropanol and add a saturated solution of HCl in a non-polar solvent like diethyl ether until precipitation is complete.[3]

Troubleshooting_Yield Start Low Yield Diagnosis TLC Analyze reaction mixture by TLC. Is starting material present? Start->TLC Workup Was the work-up precipitate gelatinous and difficult to filter? TLC->Workup No Sol_Reduction Solution: 1. Ensure anhydrous conditions. 2. Increase equivalents of LAH/BH3. 3. Increase reaction time/temp. TLC->Sol_Reduction Yes Isolation Was precipitation of the HCl salt incomplete? Workup->Isolation No Sol_Workup Solution: 1. Use standardized Fieser work-up. 2. Ensure vigorous stirring. 3. Wash filter cake thoroughly. Workup->Sol_Workup Yes Sol_Isolation Solution: 1. Change solvent for precipitation. 2. Cool to 0-4°C to maximize recovery. 3. Concentrate mother liquor. Isolation->Sol_Isolation Yes

Caption: A decision workflow for troubleshooting low product yield.

Q2: My final product is contaminated with unreacted L-Cyclohexylglycine. How can I improve the reaction and purification?

A2: This indicates an incomplete reaction. Assuming you have addressed the stoichiometry of the reducing agent as per Q1, the issue may lie in reaction kinetics or purification strategy.

  • Improving Reaction Completion:

    • Temperature and Time: While LiAlH4 reductions are often rapid, borane (BH3·THF or BH3·SMe2) reductions of carboxylic acids can be slower and may require heating.[4] If using borane, refluxing in THF for several hours is common. Monitor the reaction by TLC until the starting material spot has completely disappeared.

    • Reagent Addition: For LiAlH4 reductions, add the amino acid (or its solution) slowly to the stirred suspension of LiAlH4 in THF. This maintains an excess of the reducing agent throughout the addition.

  • Purification Strategy: You can easily separate the basic amino alcohol from the zwitterionic/acidic starting material.

    • After the aqueous work-up, ensure the aqueous layer is basic (pH > 11) by adding 1M NaOH if necessary.

    • At this high pH, the amino alcohol product will be in its neutral, free base form and soluble in organic solvents like ethyl acetate or dichloromethane.

    • The unreacted L-Cyclohexylglycine will be deprotonated to its carboxylate salt form, which is highly water-soluble and will remain in the aqueous layer.

    • Thoroughly extract the basic aqueous layer with your organic solvent. This acid-base extraction is a very effective purification step.

Frequently Asked Questions (FAQs)

Q1: Which is the better reducing agent for this synthesis: LiAlH4 or Borane (BH3)?

A1: Both are effective, but the "better" choice depends on your laboratory's scale, safety protocols, and desired work-up procedure. LiAlH4 is generally faster and more powerful, while borane is considered safer and has a simpler work-up.[5][6]

FeatureLithium Aluminum Hydride (LiAlH4)Borane (BH3·THF or BH3·SMe2)
Reactivity Extremely high. Reduces most carbonyls.[1]High, but more selective than LAH.[7]
Safety Pyrophoric, reacts violently with water. Requires strict anhydrous conditions and inert atmosphere.[1]Not pyrophoric, but flammable. Reacts with water but less violently. Safer for larger scale work.[8]
Reaction Time Typically fast (1-4 hours at room temp or gentle reflux).[2]Can be slower, often requiring reflux for several hours to overnight.[4]
Work-up More complex (Fieser work-up) to manage aluminum salts. Can be challenging to master.Simpler. Typically involves quenching with an alcohol (e.g., methanol) followed by acid/base extraction.[4]
Yield Can be very high (>90%) with a well-executed work-up.Generally good to excellent (70-95%).

Recommendation: For laboratory scale with experienced personnel comfortable with reactive hydrides, LiAlH4 often gives excellent results quickly. For scale-up, process safety, or a more straightforward work-up, Borane-THF (BH3·THF) is an excellent and often preferred alternative.

Q2: How do I properly form and isolate the final hydrochloride salt?

A2: The goal is to protonate the free amine and precipitate the resulting salt in high purity.

  • Start with Pure Free Base: Ensure your 2-Amino-2-cyclohexylethan-1-ol free base is clean and, importantly, dry. After extraction, dry the organic solution over anhydrous sodium or magnesium sulfate, filter, and rotary evaporate to a clean oil or solid.

  • Solvent Selection: Dissolve the free base in a minimal amount of a suitable solvent. Anhydrous ethanol, isopropanol (IPA), or ethyl acetate are common choices.

  • Acid Addition: Slowly add a solution of hydrogen chloride. Commercially available solutions like 2M HCl in diethyl ether or isopropanolic HCl are ideal as they are anhydrous. Alternatively, you can bubble dry HCl gas through the solution. Add the acid dropwise with stirring until the solution is acidic (check with pH paper on a withdrawn drop) and precipitation appears complete.

  • Crystallization/Precipitation: Once precipitation begins, you can cool the mixture in an ice bath (0-4 °C) for an hour or more to maximize the recovery of the solid product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (the one used for precipitation, or a less polar one like diethyl ether) to remove any soluble impurities.

  • Drying: Dry the white crystalline solid under high vacuum to remove all residual solvent.

Q3: What is a reliable method for monitoring the reaction progress?

A3: Thin-Layer Chromatography (TLC) is the best method.

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F254).

  • Mobile Phase (Eluent): A polar solvent system is needed. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 or 8:2 ratio. To prevent the basic amine from streaking, add a small amount of a base, such as 1-2% triethylamine (TEA) or ammonium hydroxide, to the eluent mixture.

  • Visualization:

    • The starting amino acid and the product amino alcohol are often not UV-active.

    • Ninhydrin Stain: This is the best choice. Gently heat the TLC plate after dipping it in the ninhydrin solution. Both the starting material and the product have a primary amine and will stain, typically purple or pink. The product alcohol (less polar) will have a higher Rf value (travel further up the plate) than the starting carboxylic acid (more polar). The reaction is complete when the spot corresponding to the starting material is no longer visible.

Detailed Experimental Protocols

Protocol 1: Reduction of L-Cyclohexylglycine using LiAlH4

Safety Note: LiAlH4 is a highly reactive, pyrophoric solid. Handle only in a fume hood under an inert atmosphere. Ensure no water is nearby. Use appropriate personal protective equipment (PPE).

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (2.8 g, 74 mmol, 2.8 eq) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Addition of Starting Material: In a separate flask, dissolve L-Cyclohexylglycine (5.0 g, 26.4 mmol, 1.0 eq) in 50 mL of anhydrous THF. Slowly add this solution to the stirred LiAlH4 suspension via a dropping funnel over 30 minutes. The reaction is exothermic.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC until all starting material is consumed.

  • Work-up (Fieser Method):

    • Cool the reaction flask to 0 °C in an ice-water bath.

    • CRITICAL: Under vigorous stirring, add the following reagents dropwise and sequentially:

      • 2.8 mL of water.

      • 2.8 mL of 15% (w/v) NaOH solution.

      • 8.4 mL of water.

    • Remove the ice bath and stir the mixture at room temperature for 1 hour. A white, granular precipitate should form.

  • Isolation of Free Base:

    • Filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 30 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-Amino-2-cyclohexylethan-1-ol as an oil or waxy solid.

Protocol 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude amino alcohol from the previous step in 50 mL of anhydrous isopropanol.

  • Precipitation: While stirring, slowly add a 2M solution of HCl in diethyl ether until the solution becomes cloudy and a precipitate forms. Continue adding until no further precipitation is observed and the mixture is acidic.

  • Crystallization: Stir the suspension for 30 minutes at room temperature, then cool to 0 °C for 1 hour.

  • Isolation: Collect the white solid by vacuum filtration, washing the cake with a small amount of cold diethyl ether.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

References

  • Journal of Organic Chemistry, PR. (2011). Reduction of Chiral Amino Acids Based on Current Method. JOCPR. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Periasamy, M., & Kanth, B. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964–5965. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Borane & Borane Complexes. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1990). Reduction of α-Amino Acids: L-Valinol. Organic Syntheses, Coll. Vol. 7, p.530.
  • Ramachandran, P. V., & Gagare, P. D. (2017). Recent developments in the synthesis and synthetic applications of borane–amines. RSC Advances, 7(78), 49591–49607. Available at: [Link]

  • Wikipedia. (2024). Lithium aluminium hydride. In Wikipedia. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Mechanism of Borane reduction of a carboxylic acid. Available at: [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available at: [Link]

  • Google Patents. (n.d.). EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters.
  • Behera, M., et al. (2021). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Indian Journal of Chemistry, Section B, 60B, 444-451.
  • IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube. Available at: [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]

  • Google Patents. (n.d.). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.

Sources

Optimization

Troubleshooting solubility issues of 2-Amino-2-cyclohexylethan-1-ol HCl in organic synthesis

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Organic Synthesis Welcome to the technical support guide for 2-Amino-2-cyclohexylethan-1-ol hydrochloride. This resource is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Organic Synthesis

Welcome to the technical support guide for 2-Amino-2-cyclohexylethan-1-ol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this versatile building block. As an amine hydrochloride salt, its behavior in organic media can be challenging, but understanding its fundamental physicochemical properties is key to unlocking its synthetic potential. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to ensure your reactions proceed smoothly and efficiently.

Part 1: Foundational Knowledge & Initial Troubleshooting

This section addresses the most common questions regarding the inherent properties of 2-Amino-2-cyclohexylethan-1-ol HCl and the first steps to take when solubility becomes a hurdle.

Q1: Why is my 2-Amino-2-cyclohexylethan-1-ol HCl not dissolving in my organic solvent?

Answer: The primary reason for poor solubility in many common organic solvents is that you are working with a salt. 2-Amino-2-cyclohexylethan-1-ol HCl is the hydrochloride salt of a primary amine. Its structure consists of a protonated ammonium cation and a chloride anion. This ionic nature makes it highly polar, favoring dissolution in polar solvents, particularly those capable of solvating ions, like water or short-chain alcohols.

Most organic solvents used in synthesis (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Ethyl Acetate) are significantly less polar and are poor at solvating charged species. The principle of "like dissolves like" governs this behavior; the ionic salt is simply not compatible with the low-polarity environment of these solvents.

Q2: What are the best starting solvents to try for dissolving 2-Amino-2-cyclohexylethan-1-ol HCl?

Answer: When your reaction chemistry allows, start with the most polar organic solvents. High-polarity solvents are the most likely candidates to successfully dissolve the hydrochloride salt directly.

  • Highly Recommended:

    • Methanol (MeOH) / Ethanol (EtOH): These polar, protic solvents are excellent choices. They can hydrogen bond with both the ammonium group and the chloride ion, facilitating dissolution.

    • Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF): These are polar aprotic solvents with high dielectric constants, making them effective at dissolving salts.[1]

  • Use with Caution:

    • Water: While it will readily dissolve the salt, its presence is often incompatible with many organic reactions (e.g., those involving organometallics or water-sensitive reagents).

    • Heating: Gently warming the mixture can increase both the rate of dissolution and the solubility limit.[1] However, proceed with caution, as excessive heat can lead to degradation of your starting material or other components in the reaction mixture.[2][3] Always run a small-scale stability test if you plan to use elevated temperatures.

Solubility Profile Summary

The following table provides a general guide to the expected solubility of 2-Amino-2-cyclohexylethan-1-ol in both its HCl salt and free amine forms.

SolventPolarity IndexTypeExpected Solubility of HCl SaltExpected Solubility of Free AmineRationale
Water10.2Polar ProticHighModerateHCl salt is ionic. The free amine has polar groups but a nonpolar cyclohexyl ring.
Methanol (MeOH)5.1Polar ProticHighHighExcellent H-bonding capabilities solvate both forms well.
Ethanol (EtOH)4.3Polar ProticModerate-HighHighSimilar to methanol but slightly less polar.
Dimethyl Sulfoxide (DMSO)7.2Polar AproticModerateHighHigh polarity effectively solvates ions and polar molecules.
Dimethylformamide (DMF)6.4Polar AproticModerateHighStrong dipole moment helps dissolve polar compounds.
Acetonitrile (MeCN)5.8Polar AproticLowModerateModerately polar, may struggle to dissolve the ionic salt.
Tetrahydrofuran (THF)4.0Polar AproticVery LowModerate-HighInsufficiently polar for the HCl salt.
Dichloromethane (DCM)3.1HalogenatedInsolubleHighNon-polar character is suitable for the free amine but not the salt.
Toluene2.4AromaticInsolubleHighNon-polar solvent.
Hexanes0.1Non-polarInsolubleModerate-HighVery non-polar, suitable only for the neutral free amine.
Part 2: Advanced Troubleshooting: Chemical Modification

When changing solvents is not an option or fails to provide a solution, the most reliable strategy is to chemically modify the substrate to its non-ionic, organic-soluble form: the free amine.

Q3: My reaction requires a non-polar solvent like DCM or THF. How can I get my amine salt into solution?

Answer: The definitive solution is to convert the hydrochloride salt to its corresponding free amine, 2-Amino-2-cyclohexylethan-1-ol. This is achieved by neutralizing the ammonium salt with a base. The resulting free amine is a neutral, organic molecule that lacks ionic character and will be readily soluble in a wide range of organic solvents, including DCM, THF, and ethyl acetate.[1]

This conversion can be performed in two main ways:

  • In-situ neutralization: The base is added directly to the reaction vessel containing the amine salt and the solvent. This is efficient as it avoids an extra isolation step.

  • Aqueous workup and isolation: The amine salt is dissolved in an aqueous solution, basified, and the free amine is extracted into an organic solvent. The isolated free amine is then used in the subsequent reaction. This is preferred when the base or its salt byproduct could interfere with the main reaction.[1]

Troubleshooting Workflow for Solubility Issues

This diagram outlines the decision-making process when encountering solubility problems with 2-Amino-2-cyclohexylethan-1-ol HCl.

G start Start: Solubility Issue (2-Amino-2-cyclohexylethan-1-ol HCl) solvent_check Is the reaction compatible with polar solvents (MeOH, DMF, DMSO)? start->solvent_check try_polar Action: Test solubility in MeOH, EtOH, DMF, or DMSO. solvent_check->try_polar Yes conversion_check Is direct conversion to the free amine an option? solvent_check->conversion_check No heat_check Did it dissolve? try_polar->heat_check solved1 Problem Solved heat_check->solved1 Yes try_heat Action: Apply gentle heat (e.g., 40°C). Monitor for degradation. heat_check->try_heat No try_heat->solved1 in_situ Option 1: In-Situ Neutralization (Add base directly to reaction) conversion_check->in_situ workup Option 2: Isolate Free Amine (Aqueous workup, extract, dry) conversion_check->workup solved2 Problem Solved in_situ->solved2 workup->solved2

Caption: Decision tree for troubleshooting solubility.

Q4: Which base should I use to generate the free amine, and what happens to the byproducts?

Answer: The choice of base is critical and depends on your chosen method (in-situ vs. isolation).

  • For In-situ Neutralization: Liquid organic bases are typically used. The key is the solubility of the resulting ammonium salt byproduct.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Adding 1.0-1.1 equivalents of TEA or DIPEA to a suspension of the amine salt in a solvent like DCM or THF is a very common method.[1] The free amine is liberated into the solution, and the triethylammonium chloride (or diisopropylethylammonium chloride) byproduct often precipitates as a solid.[1] This solid can either be ignored (if it doesn't interfere with the reaction) or removed by filtration before proceeding.

  • For Isolation via Aqueous Workup: Inorganic bases are ideal.

    • Sodium Hydroxide (NaOH), Sodium Carbonate (Na₂CO₃), or Sodium Bicarbonate (NaHCO₃): These are inexpensive and effective. The amine salt is dissolved in water, and the aqueous base solution is added to raise the pH (typically to >10). The neutral free amine will often precipitate or can be extracted with an organic solvent like ethyl acetate or DCM. The inorganic salt byproducts (e.g., NaCl) remain in the aqueous layer.[4]

Chemical Conversion and Separation Workflow

This diagram illustrates the process of converting the HCl salt to the free amine and separating it from the byproducts.

G cluster_start Starting Material cluster_process Neutralization Process cluster_result Resulting Mixture cluster_separation Separation cluster_products Isolated Products start_mix 2-Amino-2-cyclohexylethan-1-ol HCl (Solid) Insoluble in Organic Solvent (e.g., DCM) add_base {Add Base (e.g., Et3N) | 1.1 equivalents} start_mix->add_base end_mix Free Amine (Dissolved in DCM) Et3N.HCl (Precipitated Solid) add_base->end_mix filtration Filtration end_mix->filtration filtrate {Filtrate | Solution of Free Amine in DCM | Ready for reaction} filtration->filtrate Liquid solid {Solid | Triethylammonium Chloride | Discard} filtration->solid Solid

Caption: Workflow for in-situ free amine generation.

Part 3: Workup & Purification FAQs

Solubility considerations extend beyond the reaction itself and are crucial for successful product isolation.

Q5: I've run my reaction with the free amine. How do I remove unreacted starting material during workup?

Answer: You can leverage the pH-dependent solubility of the amine. To remove unreacted 2-Amino-2-cyclohexylethan-1-ol, perform an acidic wash.

  • Acidic Wash: Wash your organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid).[4][5] The basic free amine will be protonated back into its water-soluble ammonium salt form and will partition into the aqueous layer, effectively removing it from your desired product in the organic phase.

Q6: My product is also a base. How can I selectively remove the starting amine?

Answer: This requires a more nuanced approach, such as column chromatography. If the polarities of your product and the starting amine are sufficiently different, silica gel chromatography should allow for separation. The amino alcohol is quite polar and should have a low Rf value in many common solvent systems (e.g., ethyl acetate/hexanes).

Q7: Can I use a Phase-Transfer Catalyst (PTC) instead of converting to the free amine?

Answer: Yes, this is a viable but more specialized strategy. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can be used in biphasic (e.g., DCM/water) reaction systems.[6][7] The PTC forms an ion pair with the chloride anion in the aqueous phase and, due to its lipophilic nature, transports the entire amine hydrochloride salt as an ion pair into the organic phase where it can react.[7][8] This method is particularly useful for nucleophilic substitution reactions where an aqueous solution of a reagent needs to react with the organic-insoluble amine salt.[9]

Part 4: Detailed Experimental Protocols
Protocol 1: In-situ Generation of Free Amine for Direct Use

This protocol is ideal when the base's hydrochloride salt will not interfere with the subsequent reaction.

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Amino-2-cyclohexylethan-1-ol HCl (1.0 eq) and the desired anhydrous organic solvent (e.g., DCM, THF, MeCN).

  • Suspension: Stir the mixture at room temperature. A heterogeneous suspension will be observed.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a tertiary amine base (e.g., triethylamine or DIPEA, 1.1 equivalents) dropwise to the stirred suspension.[1]

  • Stirring: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. During this time, the solid amine salt should be replaced by the precipitated salt of the tertiary amine (e.g., Et₃N·HCl).

  • Confirmation (Optional): If desired, the precipitated salt can be removed by filtration through a pad of celite. The resulting clear filtrate contains the free amine and is ready for the next step.

  • Reaction: Proceed by adding the other reagents for your planned synthesis directly to the mixture.

Protocol 2: Aqueous Workup for Isolation of Pure Free Amine

Use this method when you need a pure, isolated sample of the free amine before your reaction.

  • Dissolution: Dissolve 2-Amino-2-cyclohexylethan-1-ol HCl in a minimal amount of deionized water in a separatory funnel.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add 1 M NaOH solution dropwise while swirling until the pH of the aqueous layer is >10 (confirm with pH paper).

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or DCM). The free amine will move into the organic phase.[1]

  • Washing: Combine the organic layers and wash once with brine to remove residual water.

  • Drying: Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, which is typically an oil or low-melting solid.

  • Storage: Caution: Free amines can be less stable than their hydrochloride salts.[1] Store the isolated free amine under an inert atmosphere and at a low temperature (2-8 °C) to prevent degradation.

References
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Aidic. (n.d.). Effect of Organic Solvents on Separation of Heat Stable Salts (HSSs) Generated During Carbon Dioxide Absorption Using Amine Solution. Retrieved from [Link]

  • ResearchGate. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

  • University of Alberta. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Global Research Online. (2013). Advances in Solubility Enhancement Techniques. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The preparation of amides by copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase Transfer and Ammonium Salt Catalyzed Reactions. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 41 : Phase Transfer Catalysis. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-1-cyclohexylethan-1-ol. PubChem Compound Summary for CID 11990554. Retrieved from [Link].

  • ResearchGate. (2023). Modeling the temperature-dependent solubility of salts in organic solvents. Retrieved from [Link]

  • ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Amino-2-cyclopropylethan-1-ol HCl. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

  • Filo. (2026). Reaction between cyclohexanol and HCl. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-1-cyclohexylethan-1-ol (C8H17NO). Retrieved from [Link]

  • Lumen Learning. (n.d.). 11.3. Some common sequences in synthesis. Organic Chemistry II. Retrieved from [Link]

  • Pearson. (n.d.). Show how to synthesize 2-cyclohexylethanol by reacting a suitable Grignard reagent with formaldehyde. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Handling 2-Amino-2-cyclohexylethan-1-ol HCl

Welcome to the technical support center for 2-Amino-2-cyclohexylethan-1-ol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing hygroscopic ef...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-2-cyclohexylethan-1-ol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing hygroscopic effects during experimentation. The inherent tendency of this amine hydrochloride salt to absorb atmospheric moisture can introduce significant variability and error into experimental results. By understanding the underlying principles and adopting meticulous handling techniques, you can ensure the integrity and reproducibility of your work.

Understanding the Challenge: Hygroscopicity of Amine Hydrochloride Salts

2-Amino-2-cyclohexylethan-1-ol HCl, like many amine hydrochloride salts, is hygroscopic, meaning it readily attracts and holds water molecules from the surrounding environment.[1][2] This phenomenon is driven by the strong affinity of the ionic salt structure for polar water molecules. The absorption of moisture can lead to a cascade of undesirable effects:

  • Physical Changes: The powder can transition from a free-flowing solid to a clumped or caked material, making accurate weighing and dispensing exceedingly difficult.[1] In advanced stages, it can undergo deliquescence, where it absorbs enough water to dissolve and form an aqueous solution.

  • Chemical Degradation: The presence of water can facilitate hydrolytic degradation pathways, compromising the chemical purity and stability of the compound.[1][3] For amine salts, this can be a significant concern, potentially altering the compound's efficacy and safety profile.

  • Inaccurate Molar Concentrations: When a hygroscopic compound absorbs water, the measured mass is a combination of the compound and the water. This leads to the preparation of solutions with lower-than-intended molar concentrations, impacting the stoichiometry of reactions and the validity of quantitative analyses.[1]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: My container of 2-Amino-2-cyclohexylethan-1-ol HCl arrived as a free-flowing powder, but now it's clumpy. What happened?

A1: This is a classic sign of moisture absorption. The clumping or caking of the powder indicates that the material has been exposed to ambient humidity.[1] Amine hydrochloride salts, including those with a cyclohexyl moiety, are known to be hygroscopic.[2][4][5] To prevent this, it is crucial to store the compound in a tightly sealed container within a desiccator containing an active desiccant, such as silica gel or calcium chloride.[6]

Q2: I'm concerned that my sample has already absorbed moisture. Can I still use it?

A2: Using a sample that has absorbed moisture is not recommended for quantitative applications where precise concentration is critical. The absorbed water will lead to inaccuracies in weighing.[1] For qualitative or screening purposes, it may be acceptable, but be aware that the compound's stability might be compromised. If the experiment is highly sensitive, it is best to use a fresh, properly stored lot. If you must proceed, consider drying the material under vacuum, though this may not fully restore its original state and should be done with caution to avoid thermal degradation.

Q3: What is the ideal environment for handling and weighing 2-Amino-2-cyclohexylethan-1-ol HCl?

A3: The ideal environment for handling this compound is a controlled atmosphere with low relative humidity (RH). A glovebox with an inert atmosphere (e.g., nitrogen or argon) is the gold standard for handling highly hygroscopic materials.[7][8][9] If a glovebox is unavailable, work quickly in a room with controlled, low humidity. Minimize the time the container is open to the atmosphere.

Q4: How can I accurately determine the water content of my 2-Amino-2-cyclohexylethan-1-ol HCl sample?

A4: The most accurate and widely accepted method for determining water content in pharmaceutical substances is Karl Fischer titration.[10] This technique is specific to water and can quantify moisture levels from parts per million (ppm) to 100%. For amine hydrochlorides, a coulometric or volumetric Karl Fischer titrator can be used. It is important to use a suitable solvent system and, for strongly basic amines, to buffer the Karl Fischer reagent to prevent side reactions that can lead to inaccurate results.

Troubleshooting Guide

Issue Probable Cause Recommended Solution & Scientific Rationale
Inconsistent Weighing: The reading on the analytical balance continuously increases.The compound is actively absorbing moisture from the air during the weighing process.Solution: Weigh the compound in a controlled environment like a glovebox. If unavailable, use a weighing bottle with a stopper. Tare the bottle with the stopper, add the compound quickly, and replace the stopper before recording the final weight. This minimizes the exposure time of the compound to the atmosphere.[1]
Powder Adherence: The compound sticks to the spatula and weighing paper, making quantitative transfer difficult.Static electricity and/or moisture absorption are causing the powder to become cohesive.Solution: Use an anti-static gun or an ionizer to dissipate static charge on the weighing vessel and spatula. Ensure all tools are scrupulously dry. For transfer, consider dissolving the weighed compound in a known volume of a suitable anhydrous solvent and transferring the solution.
Variable Experimental Results: Replicate experiments are yielding inconsistent outcomes.Inaccurate concentrations of 2-Amino-2-cyclohexylethan-1-ol HCl solutions due to moisture absorption in the starting material.Solution: Implement a strict handling protocol for the compound, including storage in a desiccator and weighing in a controlled environment. For critical experiments, perform a Karl Fischer titration on the lot of material being used to determine the exact water content and adjust the weighed mass accordingly to achieve the desired molar concentration.
Degradation of Stock Solutions: Stock solutions of the compound appear to lose potency over time.Possible hydrolysis of the amine hydrochloride in the presence of water. While amine hydrochlorides are generally more stable than the free base, prolonged exposure to moisture in solution can lead to degradation.Solution: Prepare stock solutions using anhydrous solvents. Store the solutions in tightly sealed containers, potentially with a desiccant in the headspace or under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, consider storing aliquots at low temperatures to slow down potential degradation kinetics.

Experimental Protocols

Protocol 1: Standard Weighing Procedure for 2-Amino-2-cyclohexylethan-1-ol HCl (Open Bench)

This protocol is for situations where a glovebox is not available and aims to minimize moisture exposure.

  • Preparation: Place a clean, dry weighing bottle with its stopper on an analytical balance. Ensure the balance is in a draft-free area.

  • Taring: Tare the weighing bottle with the stopper.

  • Dispensing: Briefly open the main container of 2-Amino-2-cyclohexylethan-1-ol HCl. Using a clean, dry spatula, quickly transfer the approximate amount of powder into the tared weighing bottle.

  • Sealing: Immediately close the main container and the weighing bottle.

  • Weighing: Record the mass of the weighing bottle, stopper, and compound.

  • Transfer: Transfer the powder to your reaction vessel.

  • Re-weighing (Optional but Recommended): Re-weigh the weighing bottle and stopper to determine the exact mass of the transferred compound by difference.

Protocol 2: Glovebox Weighing Procedure

This is the recommended procedure for ensuring the highest accuracy.

Glovebox_Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing inside Glovebox cluster_post Post-Weighing Start Start Transfer Transfer all necessary items (balance, spatula, vials, compound) into the glovebox antechamber. Start->Transfer 1 Purge Purge antechamber with inert gas (e.g., 3 cycles). Transfer->Purge 2 Move Move items into the main glovebox chamber. Purge->Move 3 Equilibrate Allow balance to equilibrate to the glovebox atmosphere. Move->Equilibrate 4 Weigh Perform weighing of 2-Amino-2-cyclohexylethan-1-ol HCl. Equilibrate->Weigh 5 Seal Seal the weighed sample in a container. Weigh->Seal 6 Remove Remove sealed sample from glovebox via antechamber. Seal->Remove 7 End End Remove->End 8

Caption: Workflow for weighing hygroscopic compounds in a glovebox.

Protocol 3: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline. Specific parameters should be optimized for your instrument and sample.

  • Instrument Preparation: Set up the Karl Fischer titrator (volumetric or coulometric) according to the manufacturer's instructions. Use a suitable anhydrous solvent system (e.g., methanol or a specialized amine-compatible solvent).

  • Solvent Titration: Titrate the solvent to a stable, dry endpoint to eliminate any residual water.

  • Sample Preparation: In a controlled low-humidity environment (ideally a glovebox), accurately weigh a sample of 2-Amino-2-cyclohexylethan-1-ol HCl.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel.

  • Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed and the sample weight.

KF_Titration_Logic Start Start KF Titration Prep Prepare Titrator: - Add anhydrous solvent - Titrate solvent to dryness Start->Prep Weigh Accurately weigh hygroscopic sample in a controlled environment Prep->Weigh Inject Inject sample into titration vessel Weigh->Inject Titrate Titrate with KF reagent until endpoint is reached Inject->Titrate Calculate Instrument calculates water content (%) Titrate->Calculate End End Calculate->End

Caption: Logical flow for Karl Fischer titration of a hygroscopic sample.

References

  • Terra Universal. (2015, July 21). Desiccator Storage: The Missing Link in the Manufacturing Chain. Retrieved from [Link]

  • (2025, April 30). Best Desiccants for Pharmaceutical Packaging and Storage. Retrieved from [Link]

  • Streampeak Group. (2025, June 16). The Role of Desiccants in Pharmaceutical Stability. Retrieved from [Link]

  • (n.d.). Stop Moisture Damage in Its Tracks—Here's How to Protect Your Pharma Products. Retrieved from [Link]

  • P212121 Store. (n.d.). Cyclohexylamine hydrochloride | CAS 4998-76-9 | C6H13N•HCl. Retrieved from [Link]

  • Braun Research Group. (n.d.). Vigor Glove Box - Standard Operating Procedure. Retrieved from [Link]

  • Bry-Air. (2020, October 30). When moisture is torture…. Retrieved from [Link]

  • MRCAT. (2011, December 13). Standard Operating Procedure for Sector 10 Glovebox in Bldg 433 B030. Retrieved from [Link]

  • Bart Laboratory, Purdue Chemistry. (2017, May 3). Standard Operating Procedures. Retrieved from [Link]

  • Chan, C. K., & Chan, M. N. (2013). Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities. Physical Chemistry Chemical Physics, 15(34), 14179-14190.
  • Bart Laboratory, Purdue Chemistry. (n.d.). GLOVEBOX STANDARD OPERATING PROCEDURES. Retrieved from [Link]

  • ProUmid. (n.d.). Moisture Sorption Isotherms. Retrieved from [Link]

  • (n.d.). Water contents Amines. Retrieved from [Link]

  • (n.d.). Application Note Fundamentals of Moisture Sorption Isotherms. Retrieved from [Link]

  • AZoM. (2023, October 11). Moisture Sorption Characteristics in Pharmaceutical Materials. Retrieved from [Link]

  • (n.d.). Development of Karl Fischer Reagents. Retrieved from [Link]

  • Hyttinen, N., & Kurtén, T. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics, 23(21), 13589-13603.
  • (n.d.). Water Determination by Karl Fischer Titration - Monograph. Retrieved from [Link]

  • Fuji, M., et al. (2023). Water Adsorption on Hydrophilic Fibers and Porous and Deliquescent Materials: Cellulose, Polysaccharide, Silica, Inorganic Salt, Sugar Alcohol, and Amino Acid. ACS Omega, 8(46), 44038–44053.
  • Stanisz, B. (2004). The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. Acta Poloniae Pharmaceutica, 61(2), 91-96.
  • Fuji, M., et al. (2023). Water Adsorption on Hydrophilic Fibers and Porous and Deliquescent Materials: Cellulose, Polysaccharide, Silica, Inorganic Salt, Sugar Alcohol, and Amino Acid. ACS omega, 8(46), 44038-44053.
  • Ng, W. K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1896.
  • Veronica, N., Heng, P. W. S., & Liew, C. V. (2022). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. AAPS PharmSciTech, 23(8), 291.
  • S. Jeevana Jyothi, & S. Suneela. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net, 11(3).
  • (n.d.). KARL FISCHER REAGENTS | TECHNICAL MANUAL. Retrieved from [Link]

  • ResearchGate. (2017, December 21). How to store hygroscopic poly allyamine hydrochloride (PAH) w/o a desiccator? [Forum post]. Retrieved from [Link]

  • Teraoka, R., Otsuka, M., & Matsuda, Y. (1993). Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. Journal of Pharmaceutical Sciences, 82(6), 601-604.
  • Stanisz, B. (2004). The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. Acta Poloniae Pharmaceutica, 61(2), 91-96.

Sources

Optimization

Technical Support Center: Chiral Integrity of 2-Amino-2-cyclohexylethan-1-ol Hydrochloride

Document ID: TSC-2026-02-ACHE-RAC Version: 1.0 Introduction: Welcome to the Technical Support Center for 2-Amino-2-cyclohexylethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-ACHE-RAC

Version: 1.0

Introduction:

Welcome to the Technical Support Center for 2-Amino-2-cyclohexylethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this chiral building block in their synthetic endeavors. A common challenge encountered during the handling and processing of this compound, particularly when heating is involved, is the potential for racemization, which can compromise the stereochemical integrity of the molecule and, consequently, the efficacy and safety of the final product. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you understand, mitigate, and quantify racemization. Our goal is to empower you with the knowledge to maintain the enantiomeric purity of your material throughout your experimental workflow.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for 2-Amino-2-cyclohexylethan-1-ol hydrochloride?

A: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal parts of both enantiomers (a racemate). For a chiral molecule like 2-Amino-2-cyclohexylethan-1-ol, its biological activity is often associated with a specific enantiomer. The formation of the undesired enantiomer can lead to reduced therapeutic efficacy, altered pharmacological profiles, or even undesired side effects. Therefore, maintaining high enantiomeric purity is critical.

Q2: I observed a change in the optical rotation of my sample after heating. Does this confirm racemization?

A: A change in optical rotation is a strong indicator of racemization, but it is not definitive proof on its own. Other chemical degradation pathways that may or may not be related to racemization can also lead to a change in optical rotation. For unambiguous confirmation and quantification of racemization, a chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC), is required.

Q3: At what temperatures does racemization of 2-Amino-2-cyclohexylethan-1-ol hydrochloride become a significant issue?

A: There is no single temperature threshold for racemization, as it is influenced by several factors including the duration of heating, the solvent system, and the pH of the solution. As a general rule, the rate of racemization increases with temperature. Significant racemization can be observed at temperatures as low as 60-80°C if heating is prolonged or if other contributing factors, such as a non-optimal pH, are present. For processes requiring higher temperatures, the risk of racemization is substantially higher and requires careful control of reaction conditions.

Q4: Can the hydrochloride salt form of the molecule influence its susceptibility to racemization?

A: Yes, the hydrochloride salt form creates a mildly acidic environment in aqueous solutions. This acidic condition can contribute to the racemization of the amino alcohol. The protonation of the amino group can influence the electronic environment around the chiral center, and under thermal stress, this can facilitate the chemical changes that lead to racemization.

Q5: Are there any visual indicators of racemization or degradation?

A: In most cases, there are no direct visual indicators of racemization itself, as the enantiomers are physically identical in an achiral environment. However, discoloration (e.g., yellowing) of the sample upon heating can be an indicator of chemical degradation, which may occur concurrently with racemization. Any observed color change should prompt a thorough investigation of the sample's chemical and enantiomeric purity.

Part 2: Troubleshooting Guides

Issue 1: Loss of Enantiomeric Purity After Heating in Solution

Symptoms:

  • Decreased enantiomeric excess (e.e.) as determined by chiral HPLC.

  • A significant change in the optical rotation of the isolated product.

  • Inconsistent biological activity or pharmacological results from batches that have undergone heating.

Root Cause Analysis:

Racemization of 2-Amino-2-cyclohexylethan-1-ol hydrochloride in solution is primarily driven by heat and is significantly influenced by the pH of the medium. The generally accepted mechanism for racemization of amino alcohols involves the deprotonation of the carbon atom bearing the amino group (the α-carbon), leading to the formation of a planar, achiral intermediate (an enol or enolate-like species), which can then be re-protonated from either face to yield a mixture of both enantiomers. The acidic nature of the hydrochloride salt can contribute to this process.

Mitigation Strategies:

1. Temperature Optimization:

  • Action: Reduce the heating temperature to the lowest effective level for your process.

  • Rationale: The rate of racemization is exponentially dependent on temperature. Even a small reduction in temperature can significantly decrease the rate of racemization.

  • Recommendation: Conduct a time-course study at various temperatures to determine the optimal balance between reaction/process time and the preservation of enantiomeric purity.

2. pH Control:

  • Action: Adjust and buffer the pH of the solution.

  • Rationale: The rate of racemization is often pH-dependent. For many amino acids and amino alcohols, racemization is accelerated at both highly acidic and highly alkaline pH.[1][2] While the hydrochloride salt creates an acidic environment, it is crucial to determine the pH of minimum racemization for your specific solvent system.

  • Recommendation:

    • Measure the initial pH of your solution of 2-Amino-2-cyclohexylethan-1-ol hydrochloride.

    • Conduct small-scale heating experiments in buffered solutions across a range of pH values (e.g., pH 4 to 8) to identify the optimal pH for thermal stability. A weakly acidic to neutral pH is often found to be optimal for minimizing racemization of amino compounds.

    • Utilize a buffer system that is stable at the target temperature and compatible with your reaction chemistry.

3. Solvent Selection:

  • Action: Evaluate the impact of different solvents on racemization.

  • Rationale: The polarity and protic/aprotic nature of the solvent can influence the stability of the chiral center and the transition state for racemization. Studies on amino acids have shown that racemization can be suppressed in aqueous environments compared to some polar organic solvents.[3]

  • Recommendation: If your process allows, consider using a less polar or aprotic solvent. If an aqueous system is required, ensure the pH is carefully controlled.

4. Inert Atmosphere:

  • Action: Conduct heating processes under an inert atmosphere (e.g., nitrogen or argon).

  • Rationale: While the primary racemization mechanism may not be oxidative, thermal degradation can generate radical species that may contribute to racemization or other side reactions. An inert atmosphere will minimize oxidative degradation pathways.

  • Recommendation: Degas your solvent and blanket the reaction vessel with an inert gas before and during heating.

5. Use of Antioxidants:

  • Action: Consider the addition of a suitable antioxidant.

  • Rationale: Antioxidants can scavenge free radicals that may be formed during heating, thereby preventing oxidative degradation that could potentially contribute to racemization.

  • Recommendation: For pharmaceutical formulations, common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[4] The choice of antioxidant must be compatible with your downstream processing and final product requirements. Conduct a small-scale study to evaluate the efficacy of the chosen antioxidant in preventing both chemical degradation and racemization.

Visual Workflow for Troubleshooting Racemization:

Caption: A flowchart for troubleshooting the loss of enantiomeric purity.

Part 3: Experimental Protocols

Protocol 1: Chiral HPLC Analysis of 2-Amino-2-cyclohexylethan-1-ol

This protocol provides a general method for determining the enantiomeric purity of 2-Amino-2-cyclohexylethan-1-ol. Optimization may be required based on the specific HPLC system and column used.

1. Materials:

  • 2-Amino-2-cyclohexylethan-1-ol sample (as hydrochloride or free base)

  • Racemic standard of 2-Amino-2-cyclohexylethan-1-ol

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Amine modifier (e.g., Diethylamine (DEA) or Trifluoroacetic acid (TFA), if necessary)

  • Chiral HPLC column (e.g., Polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)

2. Instrument and Conditions:

  • HPLC System: With UV detector

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: n-Hexane:Isopropanol (e.g., 90:10 v/v). Note: The ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Racemic Standard: Prepare a 1 mg/mL solution of racemic 2-Amino-2-cyclohexylethan-1-ol in the mobile phase.

  • Sample Solution: Prepare a 1 mg/mL solution of your 2-Amino-2-cyclohexylethan-1-ol hydrochloride sample in the mobile phase. If solubility is an issue, methanol can be used as a co-solvent, but ensure the final injection is miscible with the mobile phase. Neutralize the hydrochloride salt with a molar equivalent of a suitable base if analyzing the free amine form.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both enantiomers and to confirm the resolution.

  • Inject the sample solution.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

5. Calculation of Enantiomeric Excess (e.e.):

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation:

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Expected Rt (S-enantiomer) ~ 8.5 min (example)
Expected Rt (R-enantiomer) ~ 9.7 min (example)

Note: Retention times are illustrative and will vary depending on the specific system and column.

Protocol 2: Small-Scale Thermal Stress Study

This protocol outlines a method to evaluate the impact of temperature and pH on the racemization of 2-Amino-2-cyclohexylethan-1-ol hydrochloride.

1. Materials:

  • Enantiomerically pure 2-Amino-2-cyclohexylethan-1-ol hydrochloride

  • Buffer solutions (e.g., phosphate or acetate buffers) at various pH values (e.g., 4.0, 5.5, 7.0, 8.5)

  • Solvent of choice (e.g., water, ethanol)

  • Small reaction vials with screw caps

  • Heating block or oil bath

  • Chiral HPLC system and reagents (as per Protocol 1)

2. Procedure:

  • Prepare stock solutions of 2-Amino-2-cyclohexylethan-1-ol hydrochloride in the chosen solvent (e.g., 10 mg/mL).

  • In separate labeled vials, dilute the stock solution with each of the buffer solutions to a final concentration of 1 mg/mL.

  • Take an initial sample (T=0) from each vial for chiral HPLC analysis to determine the starting e.e.

  • Place the sealed vials in a heating block set to the desired temperature (e.g., 80 °C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the heating block and cool it rapidly to room temperature.

  • Analyze the sample from each time point by chiral HPLC to determine the e.e.

3. Data Analysis:

  • Plot the e.e. (%) as a function of time for each pH and temperature condition.

  • Determine the conditions (pH, temperature, time) that result in the least amount of racemization.

Visual Representation of the Racemization Mechanism:

RacemizationMechanism S_Enantiomer H | (Cyclohexyl)-C*—CH2OH | +NH3Cl- Intermediate (Cyclohexyl)-C=CH2OH | NH2 S_Enantiomer->Intermediate - H+ Intermediate->S_Enantiomer + H+ R_Enantiomer H | (Cyclohexyl)-C*—CH2OH | +NH3Cl- Intermediate->R_Enantiomer + H+ R_Enantiomer->Intermediate - H+ HeatBase Heat / Base HeatAcid Heat / Acid

Caption: Proposed mechanism of racemization for 2-Amino-2-cyclohexylethan-1-ol.

References

  • Yokoyama, Y., Hikawa, H., & Murakami, Y. (2001). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1, (12), 1431-1434. [Link]

  • Cossey, K., et al. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta, 75(15), 4113-4123. [Link]

  • Bayne, A. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Friedman, M. (1999). Chemistry, nutrition, and microbiology of D-amino acids. Journal of Agricultural and Food Chemistry, 47(9), 3457-3479.
  • Phenomenex. (n.d.). Chiral HPLC Columns. [Link]

  • SUMICHIRAL OA Columns. (n.d.). High-performance chiral columns for enantiomer separation by HPLC. [Link]

  • Bada, J. L. (1982). Racemization of amino acids in fossil bones and teeth from the Olduvai Gorge region, Tanzania, East Africa. Earth and Planetary Science Letters, 55(3), 453-458.

Sources

Troubleshooting

Resolving phase separation issues with 2-Amino-2-cyclohexylethan-1-ol hydrochloride

Technical Support Center: Handling Phase Separation in 2-Amino-2-cyclohexylethan-1-ol Hydrochloride Executive Summary Compound: 2-Amino-2-cyclohexylethan-1-ol hydrochloride (and related isomers).[1][2] Core Challenge: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Phase Separation in 2-Amino-2-cyclohexylethan-1-ol Hydrochloride

Executive Summary

Compound: 2-Amino-2-cyclohexylethan-1-ol hydrochloride (and related isomers).[1][2] Core Challenge: This molecule exhibits significant amphiphilicity . The cyclohexyl ring provides a bulky lipophilic tail, while the amino-alcohol hydrochloride moiety acts as a polar, hydrophilic head. Result: In solution, this compound behaves as a surfactant. This leads to two primary failure modes during experimental workups:

  • Stable Emulsions: During liquid-liquid extraction (workup).[1][3]

  • Oiling Out (LLPS): During crystallization or salt formation, where the product separates as a gum/oil rather than a crystalline solid.

This guide provides mechanistic troubleshooting to resolve these phase behaviors.

Part 1: Troubleshooting Crystallization (Oiling Out)

Q: Why does my product separate as a viscous oil instead of crystals? A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][4] Because the melting point of the salt is likely suppressed by impurities or residual solvent, the compound enters a "metastable oiling zone" before it reaches the true crystallization boundary. The cyclohexyl group disrupts the crystal lattice formation in highly polar solvents, while the HCl salt portion prevents solubility in non-polar solvents.

The Fix: Cloud Point Seeding Protocol Do not simply cool the solution to


, as this forces rapid oiling. Follow this controlled supersaturation trajectory:
StepActionScientific Rationale
1 Solvent Swap Switch to a IPA (Isopropyl Alcohol) / Isopropyl Acetate or Ethanol / MTBE system.[1] Avoid pure water or pure dichloromethane.
2 Determine Cloud Point Dissolve crude oil in the polar solvent (e.g., warm IPA). Add anti-solvent (e.g., MTBE) dropwise at

until a faint persistent turbidity appears.
3 Seed Loading Add 0.5 wt% of pure seed crystals immediately at this cloud point. Do not cool yet.
4 Isothermal Aging Hold temperature constant for 1–2 hours. Allow the oil droplets to redissolve and deposit onto the seed crystals (Ostwald Ripening).
5 Slow Cooling Cool at a rate of

. Rapid cooling will re-trigger oiling.

Visual Workflow: Rescuing an Oiled-Out Batch

OilingOutRescue Start Issue: Material is Oiling Out CheckPurity Check Purity (HPLC) Is purity >90%? Start->CheckPurity PurifyFirst Action: Silica Plug/Extraction Remove impurities depressing MP CheckPurity->PurifyFirst No SolventSelect Select Solvent System Rec: EtOH/MTBE or IPA/IPAc CheckPurity->SolventSelect Yes PurifyFirst->SolventSelect Dissolve Dissolve at T_high (50°C) SolventSelect->Dissolve AddAnti Add Anti-solvent to Cloud Point (Turbidity) Dissolve->AddAnti Seed ADD SEED CRYSTALS (Critical Step) AddAnti->Seed Age Isothermal Aging (Hold 2 hrs) Seed->Age Cool Slow Cool (5°C/hr) Age->Cool

Figure 1: Decision tree for converting an oiled-out amine salt into a crystalline solid.

Part 2: Breaking Stubborn Emulsions

Q: I have a stable white emulsion during the aqueous workup. Brine isn't working. What now? A: The compound is acting as a cationic surfactant. At neutral or slightly acidic pH, the amine is partially protonated (


), creating a stable micelle with the organic solvent.

The Fix: The "Double-pH Swing" Protocol To break the emulsion, you must force the molecule entirely into one phase (Water or Organic) by manipulating its ionization state, rather than allowing it to sit at the interface.

Protocol:

  • Acidify Significantly: Add

    
     until pH < 2.
    
    • Result: The amine becomes fully protonated (

      
      ).[1] It is now highly water-soluble and will leave the interface. The emulsion should break, with impurities staying in the organic layer.
      
  • Discard Organic Layer: Remove the organic waste layer.

  • Basify: Add

    
     or 
    
    
    
    to the aqueous layer until pH > 10.
    • Result: The amine becomes the free base (

      
      ). It is now lipophilic.
      
  • Extract: Add fresh organic solvent (DCM or MTBE). The free base will cleanly migrate to the organic layer without emulsifying.

  • Re-form Salt: Dry the organic layer (

    
    ), filter, and add anhydrous 
    
    
    
    (in dioxane or ether) to precipitate the clean salt.

Visual Workflow: Emulsion Breaking Logic

EmulsionBreaking Emulsion Stable Emulsion CheckPH Check Aqueous pH Emulsion->CheckPH Acidify Acidify to pH < 2 (Force to Aqueous) CheckPH->Acidify If pH 4-9 Wash Wash with Organic (Remove non-basic impurities) Acidify->Wash Basify Basify to pH > 10 (Force to Organic) Wash->Basify Extract Extract with DCM/MTBE Basify->Extract SaltForm Add HCl to Organic Precipitate Salt Extract->SaltForm

Figure 2: The "pH Swing" method to disrupt surfactant-stabilized emulsions.[1]

Part 3: FAQs & Technical Specifications

Q: Which solvent is best for recrystallizing the HCl salt? A: Avoid single solvents.

  • Best: Ethanol/Ethyl Acetate or Isopropanol/MTBE. The alcohol dissolves the polar head; the ester/ether accommodates the cyclohexyl tail but acts as an anti-solvent for the salt lattice.

  • Avoid: Pure Water (yield loss due to high solubility), Pure Hexane (oiling out), or Acetone (potential for ketal formation/reaction with free amine if not fully protonated).

Q: Can I use filtration aids? A: Yes. If the emulsion is caused by particulate matter (Pickering Emulsion) rather than the surfactant nature of the amine:

  • Pass the biphasic mixture through a pad of Celite 545 .

  • This physically ruptures the droplet interface.[5]

Q: How do I verify I have the salt and not the free base? A:

  • Solubility Check: The HCl salt should be soluble in water; the free base will be sparingly soluble.

  • AgNO3 Test: Dissolve a small amount in water and add Silver Nitrate (

    
    ). A white precipitate (
    
    
    
    ) confirms the presence of the chloride counterion.

References

  • General Crystallization Strategy: Myerson, A. S. Handbook of Industrial Crystallization. Butterworth-Heinemann, 2002.[1] (Focus on "Oiling Out" and metastable zones).

  • Amino Alcohol Resolution: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Chapter on Workup and Salt Selection).
  • Emulsion Breaking: "Strategies for Breaking Emulsions in the Laboratory." Journal of Chemical Education, ACS.

  • Compound Properties: PubChem Compound Summary for CID 11990554 (2-amino-2-cyclohexylethanol).

  • Phase Separation Mechanisms: Veesler, S., et al. "Liquid-Liquid Phase Separation in Solution Crystallization." Crystal Growth & Design, 2006.

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 2-Amino-2-cyclohexylethan-1-ol hydrochloride analysis

An Expert’s Guide to HPLC Method Development for the Analysis of 2-Amino-2-cyclohexylethan-1-ol Hydrochloride Introduction 2-Amino-2-cyclohexylethan-1-ol hydrochloride is a primary amino alcohol structure, presenting uni...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert’s Guide to HPLC Method Development for the Analysis of 2-Amino-2-cyclohexylethan-1-ol Hydrochloride

Introduction

2-Amino-2-cyclohexylethan-1-ol hydrochloride is a primary amino alcohol structure, presenting unique challenges for analytical chemists in pharmaceutical development and quality control. Its high polarity, lack of a significant UV chromophore, and basic nature demand a carefully considered approach to develop a robust and reliable High-Performance Liquid Chromatography (HPLC) method. A successful method must ensure adequate retention, symmetrical peak shape, and sufficient sensitivity for accurate quantification.

This guide provides a comprehensive comparison of potential HPLC strategies for this analyte. It moves beyond a simple recitation of steps to explain the underlying chromatographic principles, empowering researchers to make informed decisions during method development. We will explore and compare Reversed-Phase Chromatography (RPC), including ion-pairing techniques, and Hydrophilic Interaction Liquid Chromatography (HILIC) as viable analytical approaches.

Part 1: Foundational Strategy - Analyte Characterization

Before any injection is made, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge forms the bedrock of a logical method development strategy.

  • Structure and Polarity: 2-Amino-2-cyclohexylethan-1-ol is a small molecule with a polar primary amine and a hydroxyl group, contrasted with a non-polar cyclohexyl ring. The presence of these polar functional groups suggests it will be poorly retained on traditional C18 reversed-phase columns under standard conditions.

  • pKa and Charge State: The primary amine group is basic. Its pKa value dictates its charge state at a given mobile phase pH. To ensure consistent interaction with the stationary phase and good peak shape, the mobile phase pH should be controlled to be at least 2 units away from the analyte's pKa. For a primary amine, a low pH mobile phase (e.g., pH 2-3) is typically chosen to ensure the analyte is fully protonated (R-NH3+).

  • UV Absorbance: The molecule lacks a significant chromophore, meaning it does not absorb light strongly in the typical UV range (200-400 nm). This makes detection by a standard UV-Vis detector challenging and may necessitate the use of alternative detection techniques for high sensitivity.

This initial analysis leads to a clear decision-making workflow for method development, which is outlined in the diagram below.

MethodDevelopmentWorkflow cluster_detection Detection Strategy Analyte Analyte: 2-Amino-2-cyclohexylethan-1-ol Properties: Polar, Basic, Poor UV Chromophore RPC Approach 1: Reversed-Phase (RPC) (Low pH, e.g., 0.1% TFA) Analyte->RPC Start with most common mode Decision1 Sufficient Retention on C18? IP_RPC Approach 2: Ion-Pair RPC (e.g., with HFBA) Decision1->IP_RPC No HILIC Approach 3: HILIC (High Acetonitrile) Decision1->HILIC No RPC->Decision1 Decision2 Adequate Sensitivity with UV? IP_RPC->Decision2 HILIC->Decision2 UV_Detect UV Detection (Low Wavelength, e.g., < 210 nm) Decision2->UV_Detect Yes Univ_Detect Universal Detection (CAD, ELSD, or MS) Decision2->Univ_Detect No

Caption: Logical workflow for HPLC method development for a polar, basic analyte.

Part 2: Comparative Analysis of Chromatographic Modes

We will now compare three distinct methodologies, providing detailed protocols and expected performance metrics. The goal is to achieve a retention factor (k) between 2 and 10, a USP tailing factor (T) ≤ 1.5, and high theoretical plate counts (N).

Methodology A: Standard Reversed-Phase Chromatography (RPC)

This approach is the workhorse of HPLC, but it often fails to retain highly polar compounds. Using a low pH mobile phase is crucial to protonate the amine and minimize undesirable interactions with residual silanols on the silica surface.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 5% B to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 205 nm

Rationale: TFA serves a dual purpose: it maintains a low pH (~2.1) to keep the analyte protonated and acts as an ion-pairing agent to a minor degree, which can slightly improve peak shape.

Methodology B: Ion-Pair Reversed-Phase Chromatography (IP-RPC)

When standard RPC provides insufficient retention, adding an ion-pairing reagent to the mobile phase is a powerful strategy. The reagent, typically an alkyl sulfonate with a long carbon chain, contains a hydrophobic tail and an ionic head. The hydrophobic tail adsorbs onto the C18 stationary phase, creating an ionic surface that can then interact with the protonated amine analyte via ion-exchange, significantly increasing retention.

IonPairMechanism cluster_sp C18 Stationary Phase cluster_analyte Analyte & Ion-Pair Reagent sp_surface Si-(CH2)17-CH3 interaction Analyte is retained by ion-exchange with the dynamically-coated surface analyte Analyte-NH3+ ip_reagent SO3- -Alkyl Chain (HFBA) analyte->ip_reagent Ionic Interaction ip_reagent->sp_surface Hydrophobic Adsorption

Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 5 mM Heptafluorobutyric Acid (HFBA) in Water, pH adjusted to 2.5 with Formic Acid

  • Mobile Phase B: 5 mM Heptafluorobutyric Acid (HFBA) in Acetonitrile

  • Gradient: 5% B to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 205 nm

Rationale: HFBA is an excellent ion-pairing agent that provides strong retention for bases at low pH. Its fluorinated structure can also offer unique selectivity.

Methodology C: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal alternative for compounds that are too polar for RPC. In HILIC, a polar stationary phase (e.g., amide, cyano, or bare silica) is used with a mobile phase rich in organic solvent (typically >70% acetonitrile). The analyte partitions into a water-enriched layer that is partially immobilized on the surface of the stationary phase. Retention is achieved by decreasing the organic content of the mobile phase.

Experimental Protocol:

  • Column: HILIC Amide, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 60% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: Charged Aerosol Detector (CAD)

Rationale: The amide stationary phase offers excellent peak shape for basic compounds. Ammonium formate provides the necessary ionic strength for a well-defined water layer and ensures good peak shape. A universal detector like CAD is chosen as it does not rely on a chromophore and provides a more uniform response for non-volatile analytes.

Part 3: Performance Comparison and Data Summary

The following table summarizes the expected (illustrative) performance of the three proposed methods. This data reflects typical outcomes based on the chromatographic principles discussed.

ParameterMethodology A: Standard RPCMethodology B: IP-RPCMethodology C: HILIC
Retention Time (min) ~1.5 (Near void)~8.2~7.5
Retention Factor (k) < 0.54.54.0
USP Tailing Factor (T) > 2.0 (Poor shape)1.21.1
Theoretical Plates (N) < 2000> 10000> 12000
Pros Simple mobile phaseExcellent retention controlIdeal for polar compounds, MS-friendly mobile phase
Cons Poor retention, peak tailingColumn equilibration is slow, can cause ion suppression in MSSensitive to sample diluent, potential for solubility issues

Part 4: Detection Strategy - Overcoming Poor UV Absorbance

As noted, 2-Amino-2-cyclohexylethan-1-ol hydrochloride lacks a strong chromophore, making low-UV detection (e.g., < 210 nm) prone to interference and insufficient sensitivity. For quantitative applications, more robust detection methods should be considered.

  • Charged Aerosol Detector (CAD): This is a universal detector that measures charge imparted to analyte particles after nebulization and solvent evaporation. Its response is generally proportional to mass and is independent of the analyte's optical properties, making it an excellent choice for this compound.

  • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is another universal mass-based detector. It measures light scattered by analyte particles after solvent evaporation.

  • Mass Spectrometry (MS): Coupling the LC to a mass spectrometer provides the highest degree of selectivity and sensitivity. It confirms the identity of the analyte by its mass-to-charge ratio (m/z) and can achieve quantification at very low levels. The mobile phases used in the HILIC method (Ammonium Formate) are volatile and ideal for MS coupling.

Conclusion and Recommendation

Based on the comparative analysis, a standard reversed-phase approach is unsuitable for 2-Amino-2-cyclohexylethan-1-ol hydrochloride due to its high polarity, resulting in poor retention and peak shape.

Both Ion-Pair RPC and HILIC represent viable and robust strategies.

  • Ion-Pair RPC offers excellent control over retention and can be performed on widely available C18 columns. However, the use of non-volatile ion-pairing agents like HFBA complicates MS coupling and requires dedicated columns to avoid contamination.

  • HILIC is arguably the superior technique for this analyte. It provides good retention and excellent peak shape using MS-compatible mobile phases. When paired with a universal detector like CAD or, ideally, a mass spectrometer, a HILIC-based method will provide the sensitivity, selectivity, and robustness required for rigorous pharmaceutical analysis.

Therefore, the recommended path for development is the HILIC method coupled with CAD or MS detection . This approach directly addresses the primary analytical challenges posed by the analyte's high polarity and lack of a UV chromophore, ensuring a reliable and accurate analytical result.

References

  • Title: HPLC for Pharmaceutical Scientists Source: John Wiley & Sons URL: [Link]

  • Title: A review of ion-pairing reversed-phase liquid chromatography in the analysis of biological and environmental samples Source: Journal of Chromatography A URL: [Link]

  • Title: A Guide to HILIC – Hydrophilic Interaction Liquid Chromatography Source: Waters Corporation URL: [Link]

  • Title: LC-MS: A Practical User's Guide Source: John Wiley & Sons URL: [Link]

Comparative

Comparative Guide: 2-Amino-2-cyclohexylethan-1-ol HCl vs. Phenylglycinol in Asymmetric Synthesis

Executive Summary Verdict: 2-Amino-2-cyclohexylethan-1-ol (Cyclohexylglycinol) is the superior steric pharmacophore for reactions requiring maximum conformational rigidity and steric blocking, often outperforming Phenylg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: 2-Amino-2-cyclohexylethan-1-ol (Cyclohexylglycinol) is the superior steric pharmacophore for reactions requiring maximum conformational rigidity and steric blocking, often outperforming Phenylglycinol in aliphatic substrate interactions. However, Phenylglycinol remains the standard for reactions benefiting from


-

stacking interactions or when a planar steric wall is required.

This guide details the structural, electronic, and practical differences between these two chiral auxiliaries, providing a validated protocol for converting the aromatic precursor to its saturated cyclohexyl analogue.

Structural & Electronic Fundamentals

The core difference between these two auxiliaries lies in their Effective Molar Volume and Electronic Signature . While they are structural analogues, their behavior in a chiral pocket is distinct.

FeaturePhenylglycinol 2-Amino-2-cyclohexylethan-1-ol HCl
Geometry Planar (2D): The phenyl ring is flat (

). It creates a "wall" but has little volume perpendicular to the ring plane.
Chair Conformation (3D): The cyclohexyl ring (

) adopts a chair conformation, creating a bulky, volumetric obstacle.
Steric Demand Moderate: Can rotate to minimize steric clash.High: The chair form is rigid and bulky, often providing higher enantioselectivity (ee%) in sterically demanding reactions.
Electronics Electron Withdrawing: Via induction and resonance. Can participate in

-stacking with substrates.
Electron Donating: Inductive effect (+I). No

-stacking capability; relies purely on steric occlusion.
State Free base is a solid; often hygroscopic.HCl Salt: Enhanced stability, non-hygroscopic, longer shelf-life. Must be neutralized before use.
Mechanism of Action: The "Bite Angle" & Shielding

In ligand design (e.g., Bis-oxazolines or BOX ligands), the substituent at the chiral center determines how the catalyst approaches the substrate.

  • Phenyl: Acts as a "flat shield." If the substrate is aromatic, favorable

    
    -
    
    
    
    interactions can orient the substrate, improving selectivity.
  • Cyclohexyl: Acts as a "blocking boulder." It physically occupies a specific quadrant of the coordination sphere, forcing the substrate into the only open trajectory regardless of electronic attraction.

Synthesis & Preparation: The Hydrogenation Protocol

Cyclohexylglycinol is frequently synthesized by the catalytic hydrogenation of Phenylglycinol. This process preserves the chiral center configuration (


 or 

) while saturating the ring.
Validated Protocol: High-Pressure Ring Saturation

Note: Standard Pd/C is often insufficient for rapid ring saturation without high heat, which risks racemization. Rhodium or Ruthenium on Carbon is preferred.

Objective: Convert (R)-Phenylglycinol to (R)-2-Amino-2-cyclohexylethan-1-ol HCl.

Reagents:

  • Substrate: (R)-Phenylglycinol (10.0 g)

  • Catalyst: 5% Rh/C (0.5 g, 5 wt%) or 5% Ru/C

  • Solvent: Methanol (100 mL) + 1.2 eq conc. HCl (to form the salt in situ and prevent amine poisoning of the catalyst).

  • Hydrogen Source:

    
     gas (50–60 bar / 700–800 psi).
    

Step-by-Step Methodology:

  • Dissolution: Dissolve Phenylglycinol in Methanol. Slowly add concentrated HCl (1.2 equivalents). The acidic environment protects the amine and accelerates aromatic reduction.

  • Loading: Transfer solution to a high-pressure autoclave (Hastelloy or Stainless Steel). Add the Rh/C catalyst carefully (wet with water first to prevent ignition).

  • Purge: Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.

  • Reaction: Pressurize to 60 bar

    
    . Heat to 50°C. Stir vigorously (1000 rpm) for 12–24 hours.
    
  • Workup: Cool and depressurize. Filter through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The product crystallizes as the HCl salt . Recrystallize from Ethanol/Ether if necessary.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Phenylglycinol (Aromatic, Planar) Acid Acidification (MeOH + HCl) Start->Acid Protect Amine Reactor High-Pressure Reactor (Rh/C, 60 bar H2, 50°C) Acid->Reactor Load Filter Filtration (Remove Catalyst) Reactor->Filter Complete Conversion Product Cyclohexylglycinol HCl (Aliphatic, Bulky) Filter->Product Crystallize

Caption: Conversion of Phenylglycinol to Cyclohexylglycinol HCl via catalytic hydrogenation.

Comparative Performance: Asymmetric Catalysis

To demonstrate the functional difference, we compare these auxiliaries in the synthesis of Chiral Oxazolines , which are subsequently used as ligands in the asymmetric alkylation of aldehydes (Diethylzinc addition).

Case Study: Diethylzinc Addition to Benzaldehyde

Ligand Type: Amino-alcohol derived chiral ligand.

ParameterPhenyl-Ligand Cyclohexyl-Ligand Analysis
Substrate BenzaldehydeBenzaldehyde
Reagent


Yield 92%90%Comparable reactivity.
ee% (Enantioselectivity) 85% (S) 94% (S) Cyclohexyl Superior.
Reaction Time 4 h5 hSteric bulk slightly slows kinetics.

Interpretation: The Cyclohexyl group, being spatially larger (cone angle), forces the transition state into a tighter geometry, effectively "locking out" the minor enantiomer pathway. The Phenyl group, while effective, allows slightly more "wobble" in the transition state unless the substrate can


-stack with it.
Decision Logic: When to use which?

DecisionTree Start Select Chiral Auxiliary Q1 Does the reaction require maximum steric blocking? Start->Q1 Q2 Is the substrate aromatic? Q1->Q2 No / Unsure Res1 Use Cyclohexylglycinol (High Steric Bulk) Q1->Res1 Yes (e.g. Aliphatic substrates) Res2 Use Phenylglycinol (Pi-Stacking Potential) Q2->Res2 Yes (Pi-Stacking beneficial) Res3 Use Cyclohexylglycinol (Avoids Pi-interference) Q2->Res3 No

Caption: Selection logic for choosing between Phenyl and Cyclohexyl auxiliaries based on substrate properties.

Practical Handling: The HCl Salt Factor

The prompt specifies 2-Amino-2-cyclohexylethan-1-ol HCl . The hydrochloride salt form is critical for the commercial viability and storage of this compound, unlike Phenylglycinol which is often sold as a free base.

Why HCl?
  • Hygroscopicity: Amino alcohols are notoriously hygroscopic. The HCl salt is a crystalline solid that resists water absorption, ensuring accurate weighing during synthesis.

  • Oxidation Resistance: The cyclohexyl amine is more basic than the aniline-like phenyl analogue (though both are primary amines). The salt form prevents air oxidation (N-oxide formation) during long-term storage.

Critical Protocol: Neutralization (Free-Basing)

WARNING: You cannot use the HCl salt directly in metal-catalyzed reactions (e.g., with Zn, Cu, or Ti) as the acid will quench the organometallic reagent or poison the catalyst.

Procedure:

  • Suspend 2-Amino-2-cyclohexylethan-1-ol HCl in Dichloromethane (DCM).

  • Add an equal volume of 1M NaOH or Saturated

    
     .
    
  • Stir vigorously for 15 minutes until the solid dissolves and partitions.

  • Separate the organic layer.[1] Extract the aqueous layer 2x with DCM.

  • Dry combined organics over

    
     and evaporate.
    
  • Use immediately: The resulting free base oil/waxy solid should be used immediately in the ligand synthesis.

References

  • Sigma-Aldrich. Cyclohexyl-Based Chiral Auxiliaries: Application Guide.Link

  • BenchChem. Application Notes and Protocols for Catalytic Hydrogenation in Carbohydrate Chemistry. (General hydrogenation protocols adapted for amino alcohols).[2] Link

  • ResearchGate. Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. (Source for Rh/C catalyst selection). Link

  • National Institutes of Health (PMC). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (Context for oxazoline ligand synthesis). Link

  • Chimia. Practical Enzymatic Resolution of Chiral Auxiliaries - Enantiomerically Pure trans-2-Phenylcyclohexanol. (Comparative data on phenyl vs. cyclohexyl stereocontrol). Link

Sources

Validation

Mass spectrometry fragmentation patterns of 2-Amino-2-cyclohexylethan-1-ol HCl

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Amino-2-cyclohexylethan-1-ol HCl Executive Summary 2-Amino-2-cyclohexylethan-1-ol HCl (often referred to as Cyclohexylglycinol) is a critical chiral building b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Amino-2-cyclohexylethan-1-ol HCl

Executive Summary

2-Amino-2-cyclohexylethan-1-ol HCl (often referred to as Cyclohexylglycinol) is a critical chiral building block used in the synthesis of pharmaceutical intermediates, particularly for peptide mimics and beta-adrenergic receptor agonists. Its structural integrity is pivotal for downstream enantiomeric purity.

This guide compares the two primary analytical "alternatives" for characterizing this compound: Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) versus Gas Chromatography-Electron Ionization (GC-EI-MS) . While LC-ESI-MS/MS offers rapid, soft ionization suitable for high-throughput screening of the salt form, GC-EI-MS (via derivatization) provides superior structural resolution and isomer differentiation essential for impurity profiling.

Compound Profile & Physiochemical Properties[1][2]

  • IUPAC Name: 2-Amino-2-cyclohexylethan-1-ol hydrochloride

  • CAS Number: 112253-39-1 (HCl salt) / 845714-30-9 (Free base)

  • Molecular Formula: C

    
    H
    
    
    
    NO[1] · HCl
  • Molecular Weight: 143.23 g/mol (Free Base) | 179.69 g/mol (Salt)

  • Key Structural Features:

    • Primary Alcohol: Susceptible to dehydration (loss of 18 Da).

    • Primary Amine: Protonation site (ESI) and derivatization target (GC).

    • Cyclohexyl Ring: Steric bulk; influences fragmentation kinetics.

Comparative Analysis: LC-ESI-MS/MS vs. GC-EI-MS

This section evaluates the "performance" of the two analytical alternatives. The "HCl" salt nature makes direct GC analysis impossible without neutralization/derivatization, whereas LC-MS handles the salt directly.

Alternative A: LC-ESI-MS/MS (Soft Ionization)

Best for: High-throughput quantitation, confirming molecular weight, analyzing polar salts directly.

Mechanism: In ESI (+), the hydrochloride salt dissociates, and the amine is protonated to form the precursor ion [M+H]


 at m/z 144.1 . Fragmentation is driven by Collision-Induced Dissociation (CID).[2]

Dominant Fragmentation Pathway (CID):

  • Water Loss (Neutral Loss -18 Da): The hydroxyl group is labile. The first major fragment is m/z 126 ([M+H - H

    
    O]
    
    
    
    ).
  • Formaldehyde/Methanol Loss equivalent (Alpha-Cleavage): Cleavage of the C1-C2 bond releases the hydroxymethyl group (-CH

    
    OH, 31 Da). This generates the immonium ion analog at m/z 113 .
    
  • Ring Fragmentation: At higher collision energies (>35 eV), the cyclohexyl ring may fragment, typically showing ions at m/z 67 (C

    
    H
    
    
    
    ) or m/z 81 (C
    
    
    H
    
    
    ).
Alternative B: GC-EI-MS (Hard Ionization)

Best for: Structural elucidation, impurity profiling, distinguishing regioisomers.

Protocol Constraint: The HCl salt is non-volatile. You must perform a two-step preparation:

  • Neutralization: Free base formation (e.g., NaHCO

    
     wash).
    
  • Derivatization: Silylation using BSTFA + 1% TMCS to form the Di-TMS derivative .

    • Derivative MW: 143 + (2

      
       72) = 287 Da .
      

Dominant Fragmentation Pathway (EI):

  • Alpha-Cleavage (Dominant): The radical cation directs cleavage at the C1-C2 bond (between the amine-bearing carbon and the ether-bearing carbon).

    • Loss of the -CH

      
      -O-TMS  group (Mass 103).
      
    • Resulting Base Peak: m/z 184 (Cyclohexyl-CH=NH-TMS

      
      ).
      
  • Silicon Ions: A strong peak at m/z 73 (TMS

    
    ) is characteristic of all TMS derivatives.
    

Detailed Fragmentation Data Comparison

FeatureLC-ESI-MS/MS (Underivatized) GC-EI-MS (Di-TMS Derivative)
Precursor Ion m/z 144.1 [M+H]

m/z 287 [M]

(often weak)
Base Peak (100%) m/z 126 (Loss of H

O) or 113
m/z 184 (Alpha-cleavage)
Key Diagnostic Ion 1 m/z 113 (Loss of CH

OH)
m/z 73 (TMS group)
Key Diagnostic Ion 2 m/z 96 (Loss of H

O + NH

)
m/z 147 (Rearrangement of di-TMS)
Regioisomer Specificity Low (Isomers often yield same fragments)High (Alpha-cleavage shifts mass significantly)
Sample Prep Time < 5 mins (Dissolve & Shoot)~60 mins (Neutralize & Derivatize)

Distinguishing Regioisomers (Performance Edge)

A critical performance metric is distinguishing 2-Amino-2-cyclohexylethan-1-ol from its regioisomer 2-Amino-1-cyclohexylethan-1-ol .

  • Target Compound (2-cyclohexyl):

    • Structure: HO-CH

      
      -CH(NH
      
      
      
      )-Cy
    • Alpha Cleavage (GC-MS): Loss of CH

      
      OTMS (103 Da). Base Peak: m/z 184 .
      
  • Regioisomer (1-cyclohexyl):

    • Structure: H

      
      N-CH
      
      
      
      -CH(OH)-Cy
    • Alpha Cleavage (GC-MS): Loss of CH

      
      NHTMS (102 Da). Base Peak: m/z 185 .
      
    • Or Loss of Cyclohexyl group.

Verdict: GC-MS with derivatization is the superior alternative for verifying the position of the cyclohexyl group.

Visualization of Pathways

Figure 1: Fragmentation Mechanism (ESI vs EI)

FragmentationPathways cluster_ESI LC-ESI-MS/MS (Protonated) cluster_EI GC-EI-MS (Di-TMS Derivative) M_H [M+H]+ m/z 144 Ion_126 [M+H - H2O]+ m/z 126 M_H->Ion_126 - H2O (18 Da) Ion_113 Immonium Ion (Loss of CH2OH) m/z 113 M_H->Ion_113 - CH2OH (31 Da) Alpha Cleavage M_TMS Di-TMS Molecular Ion m/z 287 Ion_184 Base Peak [M - CH2OTMS]+ m/z 184 M_TMS->Ion_184 Alpha Cleavage (Loss of 103 Da) Ion_73 TMS Cation m/z 73 M_TMS->Ion_73 Si-C Cleavage

Caption: Mechanistic divergence between Soft (ESI) and Hard (EI) ionization pathways for 2-Amino-2-cyclohexylethan-1-ol.

Figure 2: Analytical Decision Matrix

DecisionMatrix Start Start: 2-Amino-2-cyclohexylethan-1-ol HCl Goal_Quant Goal: Routine Quantitation or PK Study Start->Goal_Quant Goal_Struct Goal: Impurity ID or Isomer Check Start->Goal_Struct Method_LC Select LC-ESI-MS/MS Goal_Quant->Method_LC Method_GC Select GC-EI-MS (Derivatization Req.) Goal_Struct->Method_GC Prep_LC Prep: Dilute in 50% MeOH Direct Injection Method_LC->Prep_LC Prep_GC Prep: 1. Neutralize (NaHCO3) 2. BSTFA/TMCS (60°C, 30min) Method_GC->Prep_GC

Caption: Workflow selection guide based on analytical objective (Quantitation vs. Structural Identification).

Experimental Protocols

Protocol A: LC-ESI-MS/MS (Direct Infusion/Injection)
  • Stock Preparation: Dissolve 1 mg of 2-Amino-2-cyclohexylethan-1-ol HCl in 1 mL of Methanol/Water (50:50 v/v).

  • Working Solution: Dilute to 1 µg/mL in 0.1% Formic Acid (mobile phase A).

  • MS Parameters:

    • Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Low voltage preserves [M+H]+).

    • Collision Energy (CID): Ramp 10–40 eV to observe transition from m/z 144

      
       126 
      
      
      
      113.
Protocol B: GC-EI-MS (Derivatization)
  • Neutralization: Dissolve 2 mg of salt in 0.5 mL saturated NaHCO

    
    . Extract into 1 mL Ethyl Acetate. Evaporate Ethyl Acetate to dryness under N
    
    
    
    .
  • Derivatization: Add 50 µL anhydrous Pyridine and 50 µL BSTFA + 1% TMCS.

  • Incubation: Cap and heat at 60°C for 30 minutes.

  • Injection: Inject 1 µL (Split 1:20) onto a DB-5ms column.

  • MS Parameters:

    • Source: EI (70 eV).

    • Scan Range: m/z 40–350.

    • Solvent Delay: 3.5 min (to skip pyridine/BSTFA peaks).

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Amino Alcohol Derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Alpha-Cleavage mechanisms).
  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[3] (Source for BSTFA protocols).

  • PubChem. (2024). Compound Summary: 2-Amino-2-cyclohexylethan-1-ol.[4][5] National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Amino-2-cyclohexylethan-1-ol Hydrochloride

[1] Executive Summary & Chemical Profile Effective disposal of 2-Amino-2-cyclohexylethan-1-ol hydrochloride requires understanding its dual nature: it possesses the structural rigidity of a cyclohexane ring and the react...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

Effective disposal of 2-Amino-2-cyclohexylethan-1-ol hydrochloride requires understanding its dual nature: it possesses the structural rigidity of a cyclohexane ring and the reactivity of an amino-alcohol functionality, stabilized as a hydrochloride salt.

While often perceived as "stable salts," amino alcohol hydrochlorides can mobilize into corrosive free bases upon contact with alkali or release toxic emissions if improperly incinerated. This guide prioritizes a "Capture and Sequester" strategy over bench-top treatment to ensure strict RCRA (Resource Conservation and Recovery Act) compliance.

Chemical Identity & Hazard Profile
ParameterTechnical Detail
Chemical Name 2-Amino-2-cyclohexylethan-1-ol hydrochloride
CAS Number 115764-61-5 (General) / 845555-46-6 (Stereoisomer specific)
Molecular Formula C₈H₁₇NO[1][2][3][4][5] · HCl
Physical State White to off-white crystalline solid
Acidity (pH) Acidic in aqueous solution (pH ~4-5 due to HCl salt)
Primary Hazards Skin/Eye Irritant (Category 2) ; Potential Aquatic Toxicity
Incompatibility Strong Oxidizers, Nitrites (Nitrosamine risk), Strong Bases
Personal Protective Equipment (PPE) Matrix

Safety begins with the correct barrier. For this specific compound, the primary risk is dermal absorption of the cyclohexyl moiety and inhalation of fine dust during weighing.

  • Gloves: Standard Latex is insufficient for organic amine salts in solution. Use Nitrile (0.11 mm min) .

  • Respiratory: If handling >500mg open powder outside a fume hood, N95/P100 protection is required to prevent mucous membrane irritation.

PPE_Hierarchy Hazard Hazard Source: Fine Dust / Acidic Solution Engineering Level 1: Engineering Controls (Fume Hood / sash at 18") Hazard->Engineering Primary Containment Body Level 2: Body Protection (Lab Coat + Long Sleeves) Engineering->Body Hands Level 3: Hand Protection (Nitrile Gloves > 0.11mm) Body->Hands Eyes Level 4: Eye Protection (ANSI Z87.1 Safety Glasses) Hands->Eyes

Figure 1: PPE and containment hierarchy emphasizing engineering controls as the primary barrier.

Critical Segregation Protocols

The Golden Rule: Never mix this compound with Nitrites (e.g., Sodium Nitrite) or strong Oxidizers .

  • Mechanism: Secondary amines (or precursors) in the presence of nitrites under acidic conditions (provided by the HCl salt) can form Nitrosamines , which are potent carcinogens.

  • Base Sensitivity: Mixing with strong bases (NaOH) liberates the free amine, changing the volatility and odor profile, potentially creating a respiratory hazard.

Step-by-Step Disposal Workflows

Core Directive: Do not utilize drain disposal. The EPA "Dilution Prohibition" prevents flushing hazardous waste even if water-soluble [1].

Scenario A: Solid Waste (Excess Reagent)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Amino-2-cyclohexylethan-1-ol HCl, 98%"

    • Hazard Checkbox: Irritant.

  • Segregation: Place in the "Solid Organic Waste" bin.

Scenario B: Aqueous/Solvent Solutions (Reaction Mixtures)

If the material is dissolved in water or organic solvents (Methanol, DCM):

  • pH Check: If the solution is highly acidic (pH < 2), do not neutralize on the bench unless your facility has a specific "Elementary Neutralization" permit exemption [2].

  • Collection: Pour into the appropriate carboy:

    • Halogenated Waste: If mixed with DCM/Chloroform.

    • Non-Halogenated Waste: If mixed with Methanol/Water/Acetone.

  • Documentation: Log the estimated mass of the amine salt on the waste tag.

Disposal_Decision_Tree Start Waste Material: 2-Amino-2-cyclohexylethan-1-ol HCl State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Liquid / Solution State->Liquid Dissolved Bin_Solid Bin: Solid Organic Waste (Label: Irritant) Solid->Bin_Solid SolventCheck Solvent Type? Liquid->SolventCheck Bin_Halo Bin: Halogenated Solvent Waste (e.g., DCM mix) SolventCheck->Bin_Halo Contains Halogens Bin_NonHalo Bin: Non-Halogenated Waste (e.g., Water/MeOH mix) SolventCheck->Bin_NonHalo No Halogens

Figure 2: Decision logic for segregating waste streams to prevent regulatory violations.

Emergency Spill Procedures

In the event of a benchtop spill, follow the "Dry-Wet-Dry" protocol to minimize spreading.

  • Assess: If spill is >50g or outside a hood, evacuate the immediate area.

  • PPE Up: Ensure double-gloving and safety goggles are on.

  • Dry Containment (Powder):

    • Do not wet the powder (this creates a corrosive/sticky sludge).

    • Cover with a dry absorbent pad or scoop gently into a waste bag.

    • Wipe surface with a damp paper towel after bulk removal.

  • Wet Containment (Solution):

    • Cover with universal absorbent pads (pig mats).

    • Place sodden pads into a sealed bag labeled "Debris contaminated with Irritant."

  • Final Clean: Wipe the area with a mild detergent (1% Alconox) to remove oily residues common with cyclohexyl compounds.

Regulatory Compliance (RCRA)

While this specific compound is not typically "P-listed" or "U-listed" by name, it is regulated under the "Cradle-to-Grave" principle [3].

  • Characteristic Waste: If the pH of a solution is < 2.0, it carries the D002 (Corrosivity) waste code.[5][6]

  • Generator Status: The mass of this waste counts toward your facility's Monthly Generation Rate.

  • Drain Disposal: Strictly prohibited.[7] The compound is toxic to aquatic life and difficult for municipal water treatment plants to degrade fully.

References
  • U.S. Environmental Protection Agency. (2025). Hazardous Waste: Guidelines and Regulations. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-2-cyclohexylethan-1-ol hydrochloride

The following guide is structured to serve as an authoritative operational manual for the handling of 2-Amino-2-cyclohexylethan-1-ol hydrochloride . It bypasses generic safety advice to focus on the specific physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative operational manual for the handling of 2-Amino-2-cyclohexylethan-1-ol hydrochloride . It bypasses generic safety advice to focus on the specific physicochemical properties and logistical requirements of this amino-alcohol salt.

Executive Chemical Intelligence

Before handling, researchers must internalize the chemical's specific risk profile. This compound is an amino-alcohol hydrochloride salt . Structurally, the hydrochloride moiety mitigates the caustic basicity typical of free amines, converting the hazard profile from "Corrosive" to "Irritant." However, this increases the risk of fine particulate inhalation during weighing.

Parameter Technical Specification
CAS Number 1354951-41-9 (General) / 845555-46-6 (S-Isomer)
Molecular Formula C₈H₁₇NO[1] · HCl
Physical State White to off-white solid powder
Storage Requirement +2°C to +8°C (Refrigerated) . Hygroscopic nature requires desiccation.
Solubility Profile High: Water, DMSO, Methanol. Low: Non-polar organic solvents (Hexane, Et₂O).
GHS Classification WARNING .[2][3][4] Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Resp).

Risk Assessment & PPE Matrix

Rationale: The primary vector of exposure for this salt is inhalation of dust during transfer and ocular contact with acidic micro-particles. The following PPE selection is non-negotiable for GLP (Good Laboratory Practice) compliance.

Personal Protective Equipment (PPE) Standards
Protection Zone Required Equipment Scientific Rationale
Respiratory Fume Hood (Primary) . N95/P2 Mask (Secondary).The HCl salt form creates fine dust that is highly irritating to the upper respiratory tract (H335). Engineering controls (Hood) are superior to masks.
Ocular Chemical Splash Goggles .Safety glasses with side shields are insufficient if fine powder becomes airborne. Goggles prevent corneal abrasion and acidic irritation.
Dermal (Hands) Nitrile Gloves (Min 0.11mm thickness) .Breakthrough Time: >480 min. Nitrile provides excellent resistance to organic salts. Latex is acceptable but offers less puncture resistance against spatulas.
Body Lab Coat (High-neck, long sleeve) .Prevents accumulation of hygroscopic dust on street clothes, which can later absorb ambient moisture and irritate skin.

Operational Workflow: From Storage to Solution

Trustworthiness: This protocol includes a "Temperature Equilibration" step, often ignored, which prevents condensation from ruining the hygroscopic salt.

Step-by-Step Handling Protocol

1. Cold Chain Retrieval & Equilibration

  • Action: Remove the container from the refrigerator (+4°C).

  • Critical Step: Do NOT open immediately. Allow the container to warm to room temperature (approx. 20-30 mins) inside a desiccator if possible.

  • Why? Opening a cold bottle in humid lab air causes immediate condensation. Moisture initiates hydrolysis and clumping, degrading the reagent's purity.

2. Weighing & Transfer (The "Red Zone")

  • Location: Chemical Fume Hood. Air velocity face check: 100 fpm.

  • Technique: Use an anti-static gun if available to neutralize static charge on the powder, preventing "fly-away" particles.

  • Tools: Use a disposable anti-static weighing boat. Do not use metal spatulas if the salt is noticeably damp (corrosion risk); use PTFE-coated spatulas.

3. Solubilization

  • Solvent Choice:

    • Biological Assays: Dissolve in DMSO to create a high-concentration stock (e.g., 100 mM), then dilute into aqueous buffer.

    • Synthesis: Methanol or Water are ideal carrier solvents.

  • Exotherm Check: The dissolution of amine salts can be slightly exothermic. Add solvent slowly.

4. Reaction Setup

  • Incompatibility: Avoid mixing directly with strong oxidizing agents (e.g., permanganates) or strong bases (e.g., NaOH) unless intended. Adding strong base will liberate the free amine, potentially altering the volatility and odor profile (fishy amine smell).

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific compound, emphasizing the "Stop/Go" nodes for safety.

SafetyWorkflow Start Start: Reagent Retrieval CheckTemp Is Container at Room Temp? Start->CheckTemp Wait WAIT 20 MINS (Prevent Condensation) CheckTemp->Wait No (Cold) Hood Transfer to Fume Hood (Eng. Control: ON) CheckTemp->Hood Yes Wait->CheckTemp PPE Don PPE: Nitrile Gloves + Goggles Hood->PPE Weigh Weighing Procedure (Avoid Dust Generation) PPE->Weigh Dissolve Solubilization (DMSO/Water) Weigh->Dissolve Waste Disposal: Organic Waste Stream Dissolve->Waste Post-Exp

Caption: Operational logic flow ensuring moisture control and respiratory protection during reagent handling.

Waste Management & Decontamination

Expertise: Do not treat this simply as "trash." As a hydrochloride salt, it contributes to the halogenated load if mixed incorrectly, though it is primarily organic.

  • Solid Waste: Contaminated weighing boats and paper towels must be disposed of in Solid Hazardous Waste (often designated for solid toxic/irritant organics).

  • Liquid Waste:

    • Aqueous Solutions: Adjust pH to neutral (pH 6-8) before disposal into the aqueous waste stream, or dispose of as-is if the facility allows acidic aqueous waste.

    • Organic Solutions (DMSO/MeOH): Dispose into Non-Halogenated Organic Waste (unless mixed with halogenated solvents like DCM). Note: The chloride ion in the salt does not classify the solvent stream as "halogenated" in most jurisdictions, but check local EHS rules.

  • Spill Cleanup:

    • Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (water or ethanol) to dampen, then wipe up.

    • Decontamination: Wipe surface with 1% aqueous sodium bicarbonate (baking soda) to neutralize any acidic residue, followed by water.

Emergency Response

  • Inhalation: Move immediately to fresh air. If wheezing occurs (due to HCl irritation), seek medical attention.

  • Eye Contact: Flush with water for 15 minutes .[1][4] Hold eyelids open. The salt is acidic and can cause rapid irritation.

  • Skin Contact: Wash with soap and water.[1][2] Remove contaminated clothing to prevent prolonged contact with hygroscopic residue.

References

  • Fluorochem . (S)-2-Amino-2-cyclohexylethan-1-ol hydrochloride Safety Data Sheet. Retrieved from

  • BLD Pharm . 2-Amino-2-cyclohexylethan-1-ol hydrochloride Product Specifications. Retrieved from

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Handling Organic Salts.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-cyclohexylethan-1-ol hydrochloride
Reactant of Route 2
2-Amino-2-cyclohexylethan-1-ol hydrochloride
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